5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-fluoro-1-methylindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-12-7-3-2-5(10)4-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEJUCPSOXTCSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672033 | |
| Record name | 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886368-88-3 | |
| Record name | 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We will explore its core structural features, physicochemical properties, validated synthesis protocols, and comprehensive analytical characterization. Furthermore, this document elucidates the compound's significance and applications in drug discovery, grounded in its role as a versatile scaffold for developing targeted therapeutics. The protocols and data presented herein are synthesized from peer-reviewed literature and established chemical data sources to ensure scientific integrity and practical applicability for professionals in the field.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] These nitrogen-containing heterocycles are key components in therapeutics targeting a wide array of conditions, including cancer, inflammation, and infectious diseases.[1][2][3] The versatility of the indazole core allows it to mimic other important biological motifs, such as the catechol group, enabling it to form critical interactions with biological macromolecules like proteins and nucleic acids.[1][4]
This compound (herein referred to as the "title compound") is a highly functionalized derivative that offers several strategic advantages for drug design. The specific placement of its substituents—a fluorine atom at the 5-position, a methyl group at the N1 position, and a carboxylic acid at the 3-position—provides medicinal chemists with precise handles to modulate physicochemical properties and biological activity. The fluorine atom, in particular, is a valuable bioisostere for hydrogen and can enhance metabolic stability, binding affinity, and membrane permeability.
This guide serves as a comprehensive resource for researchers leveraging this powerful intermediate in their synthetic and drug discovery endeavors.
Physicochemical and Structural Properties
A thorough understanding of a molecule's properties is fundamental to its application. The structural features of this compound directly influence its reactivity, solubility, and interaction with biological targets.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 886368-88-3 | [5] |
| Molecular Formula | C₉H₇FN₂O₂ | [6] |
| Molecular Weight | 194.16 g/mol | [5][6] |
| Topological Polar Surface Area | 55.1 Ų | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 1 | [6] |
| XLogP3 | 1.5 | [6] |
Structural Analysis:
-
Indazole Core: The bicyclic aromatic indazole ring provides a rigid scaffold, crucial for presenting other functional groups in a defined spatial orientation for target binding.
-
N1-Methyl Group: The methylation at the N1 position resolves the tautomeric ambiguity of the indazole ring, preventing unwanted isomerism in subsequent reactions. This modification is critical for ensuring regiochemical control during synthesis and consistent biological activity.
-
C3-Carboxylic Acid: The carboxylic acid group is a versatile functional handle. It can participate in amide bond formation, esterification, or serve as a key hydrogen bond donor/acceptor to engage with amino acid residues in a protein's active site.[4] Its acidic nature also significantly influences the compound's solubility profile.
-
C5-Fluorine Atom: The strategic placement of a fluorine atom on the benzene portion of the indazole ring is a common strategy in medicinal chemistry. It can increase binding affinity through favorable electrostatic interactions and often improves metabolic stability by blocking potential sites of oxidative metabolism.
Synthesis and Mechanistic Rationale
The synthesis of N-alkylated indazole-3-carboxylic acids is a well-established area of organic chemistry. A common and efficient strategy involves the direct and selective alkylation of the corresponding indazole-3-carboxylic acid precursor, which offers high regioselectivity for the desired N1 isomer.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for N1-methylation of the indazole core.
Detailed Experimental Protocol
This protocol is adapted from established methods for the selective N-alkylation of indazole-3-carboxylic acids.[7]
Materials:
-
5-Fluoro-1H-indazole-3-carboxylic acid (CAS 1077-96-9)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-Fluoro-1H-indazole-3-carboxylic acid (1.0 eq).
-
Anion Formation: Suspend the starting material in anhydrous DMF. Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (2.5-3.0 eq) portion-wise.
-
Causality Insight: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates both the carboxylic acid and the N1-proton of the indazole ring, forming a dianion. Using a strong base ensures complete deprotonation, which is essential for driving the subsequent alkylation to completion. DMF is an ideal polar aprotic solvent that effectively solvates the resulting anion.
-
-
Alkylation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Re-cool the mixture to 0 °C and add methyl iodide (1.3-1.5 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Trustworthiness Check: Monitoring ensures the reaction has gone to completion, preventing the isolation of a mixture of starting material and product, which would complicate purification.
-
-
Quenching and Work-up: Carefully quench the reaction by slowly adding it to a beaker of ice-cold water. Acidify the aqueous mixture to a pH of ~2-3 with 1 M HCl.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or flash column chromatography if necessary to yield the final product as a solid.
-
Self-Validation: The final purity should be confirmed by NMR and MS analysis as described in the following section.
-
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data represent typical expected values for this compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the indazole ring (typically in the δ 7.0-8.0 ppm range), with characteristic splitting patterns influenced by the fluorine substituent. A singlet for the N-CH₃ group (typically δ ~4.0 ppm). A broad singlet for the carboxylic acid proton (COOH), which is D₂O exchangeable. |
| ¹³C NMR | Resonances for all 9 unique carbon atoms, including the carbonyl carbon of the carboxylic acid (δ > 160 ppm), aromatic carbons (δ 100-150 ppm, with C-F coupling visible), and the N-methyl carbon (δ ~35-40 ppm). |
| ¹⁹F NMR | A single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment. |
| Mass Spec (MS) | [M+H]⁺: Expected m/z = 195.0564. [M-H]⁻: Expected m/z = 193.0419. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |
| Infrared (IR) | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A sharp C=O stretch from the carbonyl group (~1700 cm⁻¹). C-F stretching vibrations (~1100-1250 cm⁻¹). |
Applications in Drug Discovery and Development
This compound is not typically a final drug product but rather a crucial intermediate for the synthesis of more complex, pharmacologically active molecules. The indazole scaffold is a cornerstone in the development of kinase inhibitors, anti-proliferative agents, and other targeted therapies.[8]
Role as a Synthetic Intermediate
The carboxylic acid moiety is the primary reactive site for elaboration. It is commonly activated and coupled with various amines to form a diverse library of amide derivatives. This amide coupling is a foundational reaction in medicinal chemistry for exploring structure-activity relationships (SAR).
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. This compound [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. diva-portal.org [diva-portal.org]
- 8. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid (CAS No: 886368-88-3)
This guide provides a comprehensive technical overview of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, characterization, applications, and safety protocols, grounded in established scientific principles and field-proven insights.
Introduction and Chemical Identity
This compound is a fluorinated derivative of indazole-3-carboxylic acid. The introduction of a fluorine atom at the 5-position and a methyl group at the 1-position of the indazole ring system significantly modulates its physicochemical and biological properties.[1][2] These modifications can enhance metabolic stability, binding affinity to biological targets, and cell permeability, making it a valuable intermediate in the synthesis of bioactive molecules.[1]
CAS Number: 886368-88-3[2]
Molecular Formula: C₉H₇FN₂O₂[2]
Molecular Weight: 194.16 g/mol [2]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. These parameters are crucial for understanding the compound's behavior in various experimental settings, including its solubility, reactivity, and potential for biological activity.
| Property | Value | Source |
| CAS Number | 886368-88-3 | [2] |
| Molecular Formula | C₉H₇FN₂O₂ | [2] |
| Molecular Weight | 194.16 g/mol | [2] |
| Appearance | Off-white to yellow crystalline powder (inferred from analogous compounds) | [3] |
| Purity | Typically >95% | [2] |
| InChI Key | MZEJUCPSOXTCSZ-UHFFFAOYSA-N | [2] |
Synthesis and Methodology
The synthesis of this compound is typically achieved through the N-methylation of its precursor, 5-fluoro-1H-indazole-3-carboxylic acid. This alkylation is a critical step, and various methodologies have been developed to control the regioselectivity of the methylation, favoring the desired N1-isomer over the N2-isomer.
General Synthesis Pathway
The core of the synthesis involves the deprotonation of the indazole nitrogen followed by nucleophilic attack on a methylating agent. The choice of base and methylating agent can significantly influence the reaction's efficiency and selectivity.
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol (Adapted from analogous synthesis)
This protocol is adapted from established procedures for the N-methylation of indazole-3-carboxylic acids.[4] The causality behind the choice of reagents lies in achieving high regioselectivity for the N1-position and ensuring a high yield of the final product.
Materials:
-
5-Fluoro-1H-indazole-3-carboxylic acid (starting material)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 5-fluoro-1H-indazole-3-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. The addition of a strong base like NaH is crucial for the complete deprotonation of the indazole nitrogen, forming the nucleophilic anion.
-
Methylation: After stirring at 0 °C for 30 minutes, add methyl iodide (1.2 eq) dropwise via the dropping funnel. Methyl iodide is a highly effective methylating agent.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by carefully adding water.
-
Acidify the mixture to a pH of approximately 3-4 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine. The bicarbonate wash removes any unreacted carboxylic acid.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of the starting material, 5-fluoro-1H-indazole-3-carboxylic acid, is available.[5] Upon successful N-methylation, the appearance of a singlet in the range of 3.8-4.2 ppm, corresponding to the N-methyl protons, is expected. The aromatic protons will exhibit splitting patterns consistent with the substitution on the indazole ring.
-
¹³C NMR: The ¹³C NMR spectrum will show a characteristic signal for the N-methyl carbon at approximately 35-40 ppm. The signals for the carboxylic acid carbon and the aromatic carbons will also be present in their respective regions.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 195.05.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-F bond vibrations.
Applications in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[6]
-
Kinase Inhibitors: Fluorinated indazole derivatives are key components of several kinase inhibitors used in oncology. The fluorine atom can enhance binding to the target kinase and improve the pharmacokinetic profile of the drug.[6]
-
Intermediate for Bioactive Molecules: this compound serves as a crucial intermediate in the synthesis of more complex molecules. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, to build larger drug candidates.
-
Synthetic Cannabinoids: The indazole-3-carboxamide core is also found in a number of synthetic cannabinoids. The N-alkylation of indazole-3-carboxylic acids is a key step in the synthesis of these compounds.[7]
Caption: Key application areas of this compound.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8][9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[8][10]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
First Aid Measures (based on analogous compounds):
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[8][10]
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][10]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active compounds. Its synthesis, while requiring careful control of reaction conditions to ensure regioselectivity, is achievable through established N-alkylation methodologies. The presence of the fluorine atom and the carboxylic acid functional group provides chemists with a powerful tool for the design and development of novel therapeutics, particularly in the field of oncology. As with all chemical reagents, proper safety precautions should be observed during its handling and use.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [cymitquimica.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 5. 5-Fluoro-3-indazolecarboxylic acid(1077-96-9) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid molecular weight
An In-Depth Technical Guide to the Physicochemical Characterization of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties and analytical characterization of this compound. Primarily focusing on the determination of its molecular weight, this document details the necessary calculations and the advanced analytical workflows required for its empirical verification. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes theoretical data with practical, field-proven methodologies, establishing a framework for the robust validation of this and similar small molecule entities. We will explore the causality behind experimental choices, from initial purity assessments using chromatography to definitive structural elucidation and mass verification by spectroscopic techniques.
Part 1: Core Molecular Attributes
The foundational step in the characterization of any chemical entity is the unambiguous confirmation of its identity and fundamental properties. This section outlines the core attributes of this compound.
Chemical Identity
This compound is a fluorinated, N-methylated derivative of the indazole carboxylic acid scaffold. Such structures are of significant interest in medicinal chemistry and serve as key intermediates in the synthesis of pharmacologically active molecules.[3][4] The presence of the fluorine atom can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making precise characterization essential.
Molecular Weight Determination
The molecular weight is a critical parameter, calculated from the molecular formula using the atomic weights of its constituent elements. It is essential to distinguish between the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the mass of the most abundant isotope for each element), which is determined by high-resolution mass spectrometry.
Table 1: Calculation of Average Molecular Weight
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 7 | 1.008 | 7.056 |
| Fluorine (F) | 1 | 18.998 | 18.998 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | Average Molecular Weight: | 194.165 g/mol |
-
Monoisotopic Mass: 194.0495 Da
-
Reported Molecular Weight: 194.1649932861328[1]
The monoisotopic mass is the value targeted in high-resolution mass spectrometry (HRMS) experiments to confirm the elemental composition of the molecule.
Part 2: Analytical Characterization Workflow
A single data point is insufficient for the complete characterization of a research compound. A multi-technique, orthogonal approach is required to establish identity, purity, and structure with a high degree of confidence. This workflow represents a self-validating system where each step confirms and builds upon the last.
Recommended Analytical Workflow Diagram
The following diagram illustrates a robust workflow for the comprehensive characterization of a newly synthesized batch of this compound.
Caption: A logical workflow for the synthesis and characterization of small molecules.
Detailed Experimental Protocols
-
Expertise & Rationale: RP-HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[5] Its ability to separate complex mixtures based on hydrophobicity makes it ideal for resolving the target compound from starting materials, by-products, and other impurities.[6] This establishes a quantitative measure of purity, which is critical for subsequent assays.
-
Methodology:
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 stationary phase (e.g., Zorbax, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV/Vis Diode Array Detector (DAD) at 254 nm and 280 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
-
-
Expertise & Rationale: Mass spectrometry provides direct evidence of a compound's molecular weight.[7] While standard mass spectrometers confirm the nominal mass, high-resolution instruments (like TOF or Orbitrap) are essential for confirming the elemental formula.[8] HRMS provides a measured mass with high precision (typically <5 ppm error), allowing for the confident assignment of the C₉H₇FN₂O₂ formula by matching the experimental value to the theoretical monoisotopic mass (194.0495 Da).
-
Methodology:
-
System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive or Agilent 6545XT AdvanceBio LC/Q-TOF).
-
LC Method: Utilize a rapid UHPLC gradient similar to the purity method but on a shorter column to ensure sharp peaks.
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes. The carboxylic acid moiety makes negative mode detection of the [M-H]⁻ ion (m/z 193.0422) highly likely.
-
Scan Range: m/z 50 - 500.
-
Resolution: Set to >60,000.
-
Data Acquisition: Perform a full scan to detect the parent ion.
-
Validation: The observed mass of the molecular ion should be within 5 ppm of the calculated theoretical monoisotopic mass. For C₉H₇FN₂O₂, the theoretical [M-H]⁻ is 193.0422 Da. An observed mass between 193.0412 and 193.0432 Da would validate the elemental composition.
-
-
Expertise & Rationale: While MS confirms what a molecule weighs, Nuclear Magnetic Resonance (NMR) spectroscopy reveals its carbon-hydrogen framework, confirming what it is. Infrared (IR) spectroscopy provides complementary information by identifying key functional groups.[7] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all critical for unambiguous structural assignment. FTIR is particularly powerful for confirming the presence of the carboxylic acid group.[7]
-
Methodology:
-
NMR Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Expect signals corresponding to the aromatic protons on the indazole ring and the N-methyl group protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: Expect 9 distinct carbon signals, including the carbonyl carbon of the carboxylic acid.
-
¹⁹F NMR: Expect a single signal, confirming the presence of one fluorine atom.
-
FTIR Sample Preparation: Analyze a small amount of the solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
FTIR Analysis: Look for characteristic absorption bands: a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) for the carboxylic acid, along with C=C and C-N stretches in the fingerprint region.
-
Part 3: Data Interpretation and Summary
The trustworthiness of the characterization comes from the cohesive story told by all analytical data. The HPLC chromatogram establishes the purity of the sample being analyzed. The HRMS data confirms that the main peak has the correct elemental formula. Finally, the NMR and FTIR spectra confirm that the atoms are connected in the correct way to form this compound.
Table 2: Summary of Physicochemical Properties
| Property | Value | Source / Method |
| CAS Number | 886368-88-3 | Chemical Abstract Service[1] |
| Molecular Formula | C₉H₇FN₂O₂ | Elemental Analysis / HRMS[2] |
| Average Molecular Weight | 194.165 g/mol | Calculation from Atomic Weights |
| Monoisotopic Mass | 194.0495 Da | Theoretical Calculation |
| Experimentally Verified Mass | [M-H]⁻ at m/z 193.0422 ± 5ppm | High-Resolution Mass Spectrometry |
| Purity | >98% (Typical) | RP-HPLC |
| Identity Confirmation | Conforms to structure | NMR, FTIR[7] |
Conclusion
The determination of the molecular weight of this compound is a multi-faceted process that extends beyond simple calculation. It requires a systematic and orthogonal analytical approach to ensure scientific integrity. By integrating chromatographic separations with high-resolution mass spectrometry and spectroscopic techniques, researchers and drug development professionals can establish a comprehensive and trustworthy data package. This guide outlines such a workflow, emphasizing the rationale behind each step to provide a self-validating protocol for the definitive characterization of this important chemical entity.
References
- 1. This compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. diva-portal.org [diva-portal.org]
- 4. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. agilent.com [agilent.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. drugtargetreview.com [drugtargetreview.com]
An In-Depth Technical Guide to 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its chemical identity, synthesis, analytical characterization, and known applications, offering field-proven insights to support advanced research and development activities.
Core Identity and Chemical Properties
This compound is a fluorinated derivative of indazole carboxylic acid. The presence of the fluorine atom and the N-methylation of the indazole ring system are critical modifications that can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in drug discovery.
Nomenclature and Identifiers
The systematic IUPAC name for this compound is This compound . It is crucial to use precise identifiers to ensure the correct substance is being sourced and utilized in experimental work.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 886368-88-3 | [1][2] |
| Molecular Formula | C₉H₇FN₂O₂ | [2] |
| Molecular Weight | 194.16 g/mol | [1][2] |
| InChIKey | MZEJUCPSOXTCSZ-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Understanding the physical and chemical properties is fundamental to designing experiments, formulating solutions, and predicting the compound's behavior in biological systems.
| Computed Property | Value | Source |
| XLogP3 | 1.5 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 55.1 Ų | [2] |
| Complexity | 249 | [2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound typically starts from its non-methylated precursor, 5-Fluoro-1H-indazole-3-carboxylic acid. The critical step is the selective N-alkylation of the indazole ring.
Synthetic Workflow Overview
The general strategy involves the regioselective methylation of the N1 position of the indazole core. This is a common challenge in indazole chemistry, as alkylation can occur at either the N1 or N2 position. The choice of base and solvent system is paramount to achieving high selectivity.
Caption: General workflow for N-methylation of the indazole core.
Detailed Experimental Protocol (Exemplary)
This protocol is based on established methods for selective N-alkylation of indazole-3-carboxylic acids.[3]
Objective: To synthesize this compound via selective N1 methylation.
Materials:
-
5-Fluoro-1H-indazole-3-carboxylic acid (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I) (1.5 equiv)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Fluoro-1H-indazole-3-carboxylic acid.
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0°C using an ice bath.
-
Causality: The use of an aprotic polar solvent like DMF is crucial as it effectively solvates the cations, leaving the indazole anion more reactive. Cooling to 0°C helps to control the exothermic reaction during the addition of the strong base.
-
-
Deprotonation: Add sodium hydride portion-wise to the stirred solution over 15 minutes. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates both the carboxylic acid and the indazole N-H proton, forming a dianion. This step is critical for activating the molecule for alkylation.
-
-
Alkylation: Cool the reaction mixture back to 0°C and add methyl iodide dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Causality: The N1 position of the indazole anion is generally more sterically accessible and electronically favored for alkylation compared to the N2 position, leading to regioselectivity.[3]
-
-
Quenching and Workup: Carefully quench the reaction by slowly adding it to ice-cold water. Acidify the aqueous solution to pH ~2-3 with 1 M HCl.
-
Causality: Quenching deactivates any remaining NaH. Acidification protonates the carboxylate, ensuring the final product is in its neutral carboxylic acid form, which is less soluble in water and can be extracted.
-
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the pure product.
Applications and Significance in Research
Indazole derivatives are privileged scaffolds in medicinal chemistry, known for a wide range of biological activities.[4] The N-methylated indazole carboxylic acid core is a key structural motif in several classes of therapeutic agents.
Role as a Synthetic Intermediate
This compound is primarily utilized as a key building block or intermediate in the synthesis of more complex bioactive molecules.[5][6]
-
Oncology: The indazole scaffold is integral to the development of various enzyme inhibitors, including those targeting kinases involved in cancer cell proliferation.[5]
-
Synthetic Cannabinoids: The parent structure, indazole-3-carboxylic acid, is a well-known precursor in the synthesis of synthetic cannabinoids.[3] The N-alkylation step is a key part of creating these molecules.
-
Agrochemicals: Fluorinated heterocyclic compounds are also explored in agricultural science for the development of novel pesticides and crop protection agents due to their enhanced biological activity.[5]
Biological Pathway Relationship
While this specific molecule is an intermediate, the final compounds derived from it often target key signaling pathways in human disease. For example, many indazole-based kinase inhibitors function by blocking ATP-binding sites, thereby inhibiting downstream signaling cascades.
Caption: Inhibition of a generic kinase pathway by an indazole derivative.
Analytical Characterization
Rigorous analytical validation is required to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The ¹H NMR would confirm the presence of the N-methyl group (a singlet around 3.8-4.2 ppm) and the aromatic protons. ¹⁹F NMR is used to verify the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition (C₉H₇FN₂O₂), which should match the calculated exact mass of 194.0492.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound.[7] A high-purity sample (>95%) is typically required for subsequent research applications.
Safety and Handling
While specific toxicity data for this compound is not widely published, its non-methylated parent compound, 5-Fluoro-1H-indazole-3-carboxylic acid, provides a basis for handling precautions.
-
GHS Hazard Statements (for parent compound): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9]
-
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.[10]
-
References
- 1. This compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]
- 7. 1077-96-9|5-Fluoro-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Fluoro-3-indazolecarboxylic acid | 1077-96-9 [amp.chemicalbook.com]
- 10. usbio.net [usbio.net]
An In-depth Technical Guide to the Safety and Hazards of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive safety and hazard profile for 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid (CAS No. 886368-88-3). As a specialized heterocyclic compound, it belongs to the indazole class of molecules, which are recognized as crucial pharmacophores in modern drug discovery, particularly in the development of kinase inhibitors for oncology.[1] Given the limited publicly available, compound-specific toxicological data, this guide employs a precautionary principle, deriving a robust safety framework from the known hazards of structurally analogous indazole carboxylic acids. This document is intended for researchers, chemists, and drug development professionals who may handle this compound, providing essential information on hazard identification, safe handling protocols, emergency procedures, and proper storage and disposal.
Section 1: Compound Identification and Physicochemical Properties
This compound is a fluorinated derivative of a methylated indazole carboxylic acid. The presence of the indazole core, a fused benzene and pyrazole ring system, makes it a valuable scaffold in medicinal chemistry.[1][2] The addition of a fluorine atom and a methyl group modifies its electronic properties, solubility, and metabolic stability, making it a compound of interest for targeted therapeutic development.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 886368-88-3 | [3] |
| Molecular Formula | C₉H₇FN₂O₂ | [3] |
| Molecular Weight | 194.16 g/mol | [3] |
| Appearance | Likely an off-white to yellow crystalline powder (inferred from analogs) | [2] |
| Purity | Typically >95% for laboratory use | [3] |
Section 2: Hazard Identification and GHS Classification (Inferred)
Caption: Hazard assessment logic based on structural analog data.
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |
This classification is inferred from data on analogous compounds and should be used for risk assessment until specific data becomes available.[4][5][6]
Section 3: Toxicological Profile and Health Effects
The primary routes of exposure for laboratory personnel are inhalation of dust particles, skin contact, eye contact, and accidental ingestion. Based on the inferred GHS classification, the following health effects are anticipated:
-
Acute Oral Toxicity: The compound is predicted to be harmful if ingested.[5][6] Symptoms may include gastrointestinal distress.
-
Skin Irritation: Direct contact with the skin is likely to cause irritation, characterized by redness, itching, and inflammation.[4][5]
-
Eye Irritation: As a fine powder, the compound poses a significant risk to the eyes, causing serious irritation upon contact.[4][5][6] Symptoms include pain, redness, and watering, with potential for corneal damage if not promptly addressed.
-
Respiratory Irritation: Inhalation of airborne dust may irritate the respiratory tract, leading to coughing and shortness of breath.[4][5]
Chronic Exposure: No data is available on the long-term effects, carcinogenicity, or reproductive toxicity of this compound. In the absence of such information, exposure should be minimized, and it should be treated as a substance with unknown chronic toxicity.
Section 4: Experimental Protocols for Safe Handling
A systematic approach to handling is critical to minimize exposure. The following workflow outlines the necessary steps for safely managing this compound in a research environment.
Caption: Standard operating procedure workflow for handling the compound.
Step-by-Step Handling Protocol
-
Engineering Controls: All manipulations, including weighing and solution preparation, must be performed within a certified chemical fume hood to prevent inhalation of dust.[7] Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a full-face shield as described in OSHA 29 CFR 1910.133 or European Standard EN166.[7]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for tears or holes before use and change them frequently, especially after direct contact.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn.
-
-
Hygiene Practices:
-
Avoid creating dust when handling the solid material.[5]
-
Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][6]
-
Contaminated clothing should be removed and washed before reuse.
-
Section 5: Emergency and First-Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure.
-
Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or symptoms such as coughing persist, seek medical attention.[8]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical advice.[8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[8] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water. If the person is conscious, have them drink plenty of water. Call a poison control center or seek immediate medical attention.[5]
-
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use a water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[5]
-
Specific Hazards: Thermal decomposition can lead to the release of hazardous and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
-
Section 6: Storage and Disposal Recommendations
Proper storage and disposal are essential for maintaining laboratory safety and environmental compliance.
-
Storage Conditions:
-
Disposal:
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [cymitquimica.com]
- 4. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
The Indazole Core: A Journey from Serendipitous Discovery to Rational Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic heteroaromatic system, has carved a significant niche in medicinal chemistry, serving as the foundational structure for a diverse array of therapeutic agents. This guide provides a comprehensive exploration of the discovery and history of substituted indazole carboxylic acids, tracing their evolution from early synthetic curiosities to rationally designed pharmaceuticals. We will delve into the pivotal chemical reactions that enabled their creation, the serendipitous discoveries of their biological activities, and the modern methodologies that continue to expand their therapeutic potential.
The Dawn of Indazole Chemistry: From Fischer's Cyclization to the Jacobson Rearrangement
The story of indazoles begins in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1883, while investigating the reactions of arylhydrazines, Fischer reported the synthesis of an "indazolone" by heating ortho-hydrazinobenzoic acid.[1] This intramolecular condensation and cyclization, driven by the loss of a water molecule, marked the first documented creation of the indazole ring system.[2] Although not the parent indazole, this discovery laid the crucial groundwork for future explorations into this novel heterocyclic family.
A significant advancement in indazole synthesis came with the Jacobson Indazole Synthesis , which involves the intramolecular cyclization of N-nitroso-o-alkylanilines. This reaction proceeds through an intramolecular azo coupling, with an initial acyl shift being a key step in the mechanism.[3] This method provided a more direct route to the indazole core and expanded the possibilities for creating substituted derivatives.
The Davis-Beirut Reaction: A Versatile Tool for 2H-Indazole Synthesis
Another important classical method is the Davis-Beirut Reaction , which allows for the synthesis of 2H-indazoles from the reaction of a N-substituted 2-nitrobenzylamine in the presence of a base.[4] The reaction is believed to proceed through the formation of a carbanion intermediate.[2][4] This method is particularly valuable for its use of inexpensive starting materials and avoidance of toxic metals.[4]
The Rise of Indazole Carboxylic Acids in Medicinal Chemistry
The introduction of a carboxylic acid moiety onto the indazole scaffold proved to be a pivotal moment in the history of these compounds, unlocking a wide range of biological activities. The electron-withdrawing nature of the carboxylic acid group, coupled with its ability to participate in hydrogen bonding and salt formation, made these derivatives particularly attractive for drug development.
Early Discoveries: Anti-inflammatory and Analgesic Properties
Early investigations into substituted indazole carboxylic acids revealed their potent anti-inflammatory and analgesic properties, positioning them as promising alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs).
Bendazac , or bendazolic acid, emerged as a notable early example.[5] Its primary mechanism of action is the inhibition of protein denaturation, a key process in inflammation and cataract formation.[1][6][7] Bendazac has been shown to protect lens proteins from denaturation induced by heat and UV radiation.[8] It also exhibits antioxidant properties and can inhibit the glycation of lens proteins, further contributing to its anti-cataract effects.[1][9]
Benzydamine is another prominent indazole-based anti-inflammatory agent. Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, benzydamine's mechanism is more complex. It stabilizes cellular membranes, inhibits the production of pro-inflammatory cytokines like TNF-α and interleukins, and exhibits local anesthetic properties by blocking sodium channels.[10][11][12]
Expanding the Therapeutic Landscape: Anticancer and Male Contraceptive Agents
The therapeutic potential of substituted indazole carboxylic acids extends beyond inflammation.
Lonidamine , an indazole-3-carboxylic acid derivative, was initially investigated as an antispermatogenic agent but was later found to possess significant anticancer activity.[13][14] Its mechanism of action is multifaceted, primarily targeting the energy metabolism of cancer cells. Lonidamine inhibits glycolysis by targeting mitochondrially bound hexokinase and also disrupts mitochondrial respiration.[13][14][15][16] This leads to a decrease in cellular ATP, inducing apoptosis in cancer cells.[5][13][16]
Gamendazole , another indazole carboxylic acid derivative, is a potent oral male contraceptive agent.[17] Its primary target is the Sertoli cells in the testes.[18][17][19][20][21] Gamendazole has been shown to bind to Heat Shock Protein 90 Beta (HSP90B1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (eEF1A), leading to the disruption of Sertoli cell-spermatid junctions and subsequent infertility.[18][17][20]
Evolution of Synthetic Methodologies for Indazole-3-Carboxylic Acids
The growing interest in the therapeutic applications of indazole-3-carboxylic acids spurred the development of more efficient and versatile synthetic routes.
Classical Approaches
One of the classical methods for the synthesis of 1H-indazole-3-carboxylic acid starts from isatin . The process involves the hydrolysis of isatin, followed by diazotization, reduction to form an aryl hydrazine, and subsequent acid-catalyzed cyclization.[22]
Modern Synthetic Strategies
Modern synthetic chemistry has introduced a variety of more sophisticated and efficient methods for constructing the indazole-3-carboxylic acid scaffold. These often involve transition-metal-catalyzed cross-coupling reactions and the use of novel starting materials.
A notable modern approach involves the 1,3-dipolar cycloaddition of arynes with diazo compounds . For instance, benzyne, generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, can react with ethyl diazoacetate to efficiently produce ethyl 1H-indazole-3-carboxylate.[23] This method offers mild reaction conditions and tolerates a range of functional groups.
The following table summarizes the evolution of key synthetic strategies for the indazole core, highlighting the progression from classical, often harsh, methods to more refined and versatile modern techniques.
| Synthetic Strategy | Key Features & Advantages | Limitations |
| Fischer Indazolone Synthesis | Foundational method, established the indazole ring system. | Limited to indazolones, harsh conditions. |
| Jacobson Indazole Synthesis | Direct route to the indazole core, expanded synthetic possibilities. | Use of nitroso compounds, potential for side reactions. |
| Davis-Beirut Reaction | Good for 2H-indazoles, uses inexpensive starting materials, metal-free. | Can have regioselectivity issues. |
| Synthesis from Isatin | A classical, multi-step route to 1H-indazole-3-carboxylic acid. | Can be lengthy and have moderate overall yields. |
| Aryne Cycloaddition | Modern, efficient method, mild conditions, good functional group tolerance. | Requires specialized aryne precursors. |
Key Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of key indazole carboxylic acid intermediates and derivatives, reflecting both classical and modern approaches.
Protocol 1: Synthesis of 1H-Indazole-3-Carboxylic Acid from Isatin (Classical Approach)
This protocol is a representation of the classical multi-step synthesis of the core carboxylic acid.
Step 1: Hydrolysis of Isatin
-
To a solution of isatin (1.0 eq) in aqueous sodium hydroxide (2.0 eq), stir the mixture at room temperature until the isatin has completely dissolved.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-aminophenylglyoxylic acid.
Step 2: Diazotization and Reduction
-
Dissolve the 2-aminophenylglyoxylic acid (1.0 eq) in a solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
To the resulting diazonium salt solution, add a cold solution of stannous chloride (3.0 eq) in concentrated hydrochloric acid dropwise, keeping the temperature below 10 °C.
-
Stir the reaction mixture for 1-2 hours at low temperature.
Step 3: Cyclization
-
Heat the reaction mixture from the previous step to reflux for 1-2 hours.
-
Cool the mixture to room temperature and filter the precipitate.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 1H-indazole-3-carboxylic acid.
Protocol 2: Synthesis of Ethyl 1H-Indazole-3-carboxylate via Aryne Cycloaddition (Modern Approach)[24]
This protocol illustrates a modern, efficient synthesis using an in-situ generated aryne.
Materials:
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
-
Ethyl diazoacetate
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq) and ethyl diazoacetate (1.5 eq) in anhydrous THF.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
With vigorous stirring, add the TBAF solution (1.8 eq) dropwise via syringe over approximately 40 minutes.
-
After the addition is complete, stir the mixture at -78 °C for 1.5 hours.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Concentrate the reaction mixture by rotary evaporation.
-
Partition the residue between EtOAc and saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with EtOAc.
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford ethyl 1H-indazole-3-carboxylate as an off-white solid.
Causality of Experimental Choices: The use of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate as an aryne precursor is due to its ability to generate benzyne under mild, fluoride-promoted conditions.[23] The low reaction temperature (-78 °C) is crucial to control the high reactivity of the in-situ generated benzyne and to ensure selective cycloaddition with ethyl diazoacetate. TBAF serves as the fluoride source to initiate the elimination reaction. The workup with NaHCO₃ is to neutralize any acidic byproducts.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the core mechanisms of key synthetic routes to the indazole scaffold.
Caption: The Jacobson Indazole Synthesis pathway.
Caption: The Davis-Beirut Reaction mechanism.
The Future of Indazole Carboxylic Acids in Drug Discovery
The journey of substituted indazole carboxylic acids, from their initial discovery to their current status as privileged scaffolds in medicinal chemistry, is a testament to the power of synthetic innovation and the continuous search for novel therapeutic agents. The versatility of the indazole core, coupled with the diverse functionalities that can be introduced, ensures that this remarkable heterocyclic system will continue to be a fertile ground for drug discovery for years to come. Future research will likely focus on the development of even more selective and potent indazole derivatives, the exploration of new therapeutic applications, and the refinement of synthetic methodologies to be more efficient and environmentally friendly.
References
- 1. What is the mechanism of Bendazac Lysine? [synapse.patsnap.com]
- 2. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Studies on the mechanism of action of bendazac (AF 983) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Basic data supporting the use of the l-lysine salt of bendazac in cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bendazac decreases in vitro glycation of human lens crystallins. Decrease of in vitro protein glycation by bendazac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Benzydamine Hydrochloride? [synapse.patsnap.com]
- 11. The role of benzydamine in prevention and treatment of chemoradiotherapy-induced mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lonidamine - Wikipedia [en.wikipedia.org]
- 14. Mechanism of antineoplastic activity of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Lonidamine? [synapse.patsnap.com]
- 17. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
protocol for N-methylation of 5-fluoro-1H-indazole-3-carboxylic acid
An Application Note and Protocol for the Regioselective N-Methylation of 5-fluoro-1H-indazole-3-carboxylic acid
Authored by a Senior Application Scientist
Abstract
N-alkylated indazoles are a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous therapeutic agents.[1][2][3] The regiochemical outcome of N-alkylation on the indazole core, however, presents a significant synthetic challenge, often yielding a mixture of N1 and N2 isomers.[2][4][5] This application note provides a detailed, field-proven protocol for the highly regioselective N1-methylation of 5-fluoro-1H-indazole-3-carboxylic acid. We will delve into the mechanistic principles governing regioselectivity and present a step-by-step methodology designed for reproducibility and scalability. The protocol's trustworthiness is established through its self-validating design, which leverages stoichiometric control to favor the desired thermodynamic product.
Mechanistic Rationale: The Challenge of Regioselectivity
The indazole nucleus possesses two nitrogen atoms, N1 and N2, that can undergo alkylation. The molecule exists in two tautomeric forms, the 1H- and 2H-indazole, with the 1H-tautomer being thermodynamically more stable.[4][5] Direct alkylation of the neutral indazole or its mono-anion typically results in a mixture of N1 and N2 products, with the ratio being highly dependent on the substrate's electronic properties, the choice of base, solvent, and the alkylating agent.[4][5]
-
N1-Alkylation (Thermodynamic Product): The N1-substituted indazole is generally the more thermodynamically stable isomer. Conditions that allow for equilibrium, or those that stabilize the N1-anion, tend to favor this product.[2][6]
-
N2-Alkylation (Kinetic Product): The N2 position can be more nucleophilic, leading to it being the kinetically favored product under certain conditions.[4][7]
For substrates like 5-fluoro-1H-indazole-3-carboxylic acid, the presence of two acidic protons (the N-H of the indazole and the O-H of the carboxylic acid) offers a unique opportunity for synthetic control. By employing a sufficient excess of a strong, non-nucleophilic base, a dianion can be generated. This dianion formation is key to achieving high regioselectivity. The subsequent methylation is directed overwhelmingly to the N1 position, a strategy that has been successfully patented for similar structures.[8]
Caption: Reaction pathway for selective N1-methylation.
Experimental Protocol: Selective N1-Methylation
This protocol is designed for the selective synthesis of 1-methyl-5-fluoro-1H-indazole-3-carboxylic acid.
Reagents and Materials
| Reagent | Supplier | CAS No. | Molecular Weight ( g/mol ) | Notes |
| 5-fluoro-1H-indazole-3-carboxylic acid | Various | 1077-96-9 | 180.14 | Starting material. Ensure it is dry.[9][10][11] |
| Sodium Hydride (NaH), 60% dispersion in oil | Sigma-Aldrich | 7646-69-7 | 24.00 | Highly reactive with water. Handle under inert atmosphere. |
| Dimethyl Sulfate (Me₂SO₄) | Sigma-Aldrich | 77-78-1 | 126.13 | Extremely Toxic & Carcinogen. Handle with extreme caution in a fume hood.[12] |
| N,N-Dimethylformamide (DMF), Anhydrous | Various | 68-12-2 | 73.09 | Use a dry, high-purity grade (<50 ppm water). |
| Diethyl Ether (Et₂O), Anhydrous | Various | 60-29-7 | 74.12 | For washing and extraction. |
| Hydrochloric Acid (HCl), 2M aqueous solution | Various | 7647-01-0 | 36.46 | For acidification during work-up. |
| Ethyl Acetate (EtOAc) | Various | 141-78-6 | 88.11 | For extraction. |
| Brine (Saturated aqueous NaCl solution) | Lab-prepared | 7647-14-5 | 58.44 | For washing. |
| Magnesium Sulfate (MgSO₄), Anhydrous | Various | 7487-88-9 | 120.37 | For drying organic layers. |
Equipment
-
Three-neck round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon gas inlet and bubbler
-
Septa and syringes for reagent addition
-
Ice-water bath
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
Step-by-Step Methodology
Caption: Experimental workflow for N1-methylation.
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum. Purge the flask with nitrogen gas for 10-15 minutes to ensure an inert atmosphere.
-
Reagent Charging: To the flask, add 5-fluoro-1H-indazole-3-carboxylic acid (1.0 eq, e.g., 1.80 g, 10.0 mmol). Via syringe, add anhydrous DMF (approx. 10 mL per gram of starting material). Stir the resulting suspension.
-
Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C.
-
Dianion Formation: Carefully add sodium hydride (60% dispersion, 2.2 eq, e.g., 880 mg, 22.0 mmol) in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and that the gas outlet is not blocked. After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. The mixture should become a clearer solution as the dianion forms.
-
Methylation: While maintaining the temperature at 0 °C, add dimethyl sulfate (1.2 eq, e.g., 1.14 mL, 12.0 mmol) dropwise via syringe over 10 minutes. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up - Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath. Carefully and slowly quench the reaction by adding water dropwise to destroy any unreacted NaH.
-
Acidification and Extraction: Add more water and acidify the aqueous mixture to a pH of 2-3 using 2M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Washing and Drying: Combine the organic extracts and wash them with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Product Characterization
The regiochemistry of the final product must be confirmed. N1 and N2 isomers can be distinguished using a combination of spectroscopic methods.
-
NMR Spectroscopy: ¹H NMR will show a singlet for the N-methyl group. The chemical shift of this peak and the surrounding aromatic protons will differ between the N1 and N2 isomers. Critically, 2D NMR experiments like HMBC can definitively establish the connectivity between the methyl group and the indazole ring.[6]
-
Mass Spectrometry: Provides the molecular weight of the product (C₉H₇FN₂O₂, MW: 194.16), confirming successful methylation.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive NaH; wet solvent (DMF) or starting material. | Use fresh NaH from a newly opened container. Ensure all reagents and glassware are scrupulously dry. Use anhydrous grade DMF. |
| Mixture of N1 and N2 Isomers | Insufficient base (only mono-anion formed); reaction temperature too high. | Ensure at least 2.1-2.2 equivalents of NaH are used to form the dianion. Maintain low temperatures during base and electrophile addition. |
| Formation of Methyl Ester | The carboxylate anion reacts with dimethyl sulfate. | This is a potential side reaction. Using slightly less than a stoichiometric amount of dimethyl sulfate after dianion formation can minimize this. The ester can be hydrolyzed back to the acid if necessary. |
| Difficult Work-up / Emulsion | Residual DMF. | During the work-up, add a larger volume of water before extraction to ensure all DMF remains in the aqueous phase. Multiple washes with brine can help break emulsions. |
Safety and Handling
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere.
-
Dimethyl Sulfate (Me₂SO₄): Extremely toxic, a potent alkylating agent, and a suspected human carcinogen.[12][14] It is corrosive and can cause severe burns. Always handle dimethyl sulfate in a certified chemical fume hood using appropriate PPE, including heavy-duty gloves (e.g., butyl rubber), a lab coat, and safety goggles. Have a quench solution (e.g., dilute ammonium hydroxide) readily available to neutralize spills and decontaminate glassware.[14]
-
General Precautions: Perform the entire reaction in a well-ventilated fume hood. Wear standard PPE at all times.
Conclusion
This application note provides a robust and highly regioselective protocol for the N1-methylation of 5-fluoro-1H-indazole-3-carboxylic acid. The key to success lies in the stoichiometric control of the deprotonation step, generating a dianion intermediate that directs the methylation to the desired N1 position. By carefully following this procedure and adhering to the safety precautions, researchers can reliably synthesize this valuable building block for drug discovery and development programs.
References
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-Fluoro-3-indazolecarboxylic acid | 1077-96-9 [amp.chemicalbook.com]
- 12. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 13. 5-Fluoro-1-methyl-1h-indazole-3-carboxylic acid [cymitquimica.com]
- 14. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid as a pharmaceutical intermediate
Application Notes & Protocols: 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid
A Guide for Researchers in Pharmaceutical Development
Introduction and Significance
This compound is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid indazole core, combined with the strategic placement of a fluorine atom and a methyl group, provides a unique scaffold for designing potent and selective therapeutic agents. The indazole ring system is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in various biological interactions.
The introduction of a fluorine atom at the 5-position is a critical design element. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[1] The N-methylation at the 1-position prevents the formation of regioisomers in subsequent reactions and can further modulate the compound's pharmacological profile.
These application notes provide a comprehensive guide to the synthesis, purification, characterization, and safe handling of this compound, establishing its role as a key intermediate for the synthesis of advanced drug candidates, particularly in oncology.[2]
Physicochemical and Computed Properties
A summary of the key properties of the title compound is provided below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₉H₇FN₂O₂ | [3] |
| Molecular Weight | 194.16 g/mol | [3][4] |
| CAS Number | 886368-88-3 | [3] |
| Appearance | Typically an off-white to yellow solid | [2] |
| Purity (Typical) | ≥95% | [4] |
| XLogP3 | 1.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Topological Polar Surface Area | 55.1 Ų | [3] |
| Storage Conditions | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [5][6] |
Synthetic Protocol: N-Methylation of 5-Fluoro-1H-indazole-3-carboxylic acid
The most direct and regioselective route to the title compound involves the N-alkylation of the readily available precursor, 5-fluoro-1H-indazole-3-carboxylic acid. The protocol below is based on established methods for selective N1 alkylation of the indazole ring.[7]
Principle and Rationale
The indazole ring contains two nitrogen atoms, but the N1 proton is significantly more acidic than the N2 proton, especially with the electron-withdrawing carboxylic acid group at the C3 position. This allows for selective deprotonation at N1 using a suitable base. The resulting indazolide anion then acts as a nucleophile, attacking an electrophilic methyl source (e.g., methyl iodide) in a classic SN2 reaction.
-
Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indazole, driving the reaction to completion. Alternatives like potassium carbonate (K₂CO₃) can also be used under different conditions, but may require higher temperatures or longer reaction times.
-
Choice of Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the sodium cation and facilitates the SN2 reaction without interfering with the strong base.[7]
-
Regioselectivity: This method provides high selectivity for the N1-methylated product, which is often the desired isomer for subsequent coupling reactions in pharmaceutical synthesis.[7]
Synthesis Workflow Diagram
Caption: Workflow for the N-methylation of 5-fluoro-1H-indazole-3-carboxylic acid.
Step-by-Step Experimental Protocol
Materials:
-
5-Fluoro-1H-indazole-3-carboxylic acid (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)
-
Methyl iodide (CH₃I, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 5-fluoro-1H-indazole-3-carboxylic acid (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 10 mL per gram of indazole).
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt may result in a thick slurry.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting material.[7]
-
Once the reaction is complete, carefully quench by slowly adding deionized water at 0 °C.
-
Acidify the aqueous solution to pH ~2-3 by the dropwise addition of 1 M HCl. A precipitate should form.
-
Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the crude product under high vacuum to yield this compound.
Purification and Analytical Characterization
The crude product should be purified and its identity confirmed before use in subsequent pharmaceutical syntheses.
Purification Protocol: Recrystallization
-
Transfer the crude solid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Heat the mixture with stirring until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in a 0-4 °C refrigerator to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Analytical QC Workflow
Caption: Standard analytical workflow for quality control of the final product.
Analytical Methods and Data Interpretation
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the final compound.[2]
-
Typical Conditions: C18 reverse-phase column, mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid), UV detection at ~254 nm.
-
Expected Result: A single major peak with an area percentage of >98%.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure.[8]
-
Expected ¹H NMR Signals: Aromatic protons on the indazole ring, a singlet corresponding to the N-methyl group (typically ~4.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
-
Expected ¹⁹F NMR Signals: A singlet or multiplet in the aromatic region, confirming the presence and position of the fluorine atom.
-
-
Mass Spectrometry (MS):
Application as a Pharmaceutical Intermediate
This compound is primarily used as a precursor for synthesizing more complex molecules via amide bond formation. The carboxylic acid moiety is readily activated for coupling with a primary or secondary amine to form a stable amide linkage, a cornerstone reaction in drug synthesis.
Caption: General scheme for using the title compound in amide coupling reactions.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed. While a specific safety data sheet (SDS) for the title compound should always be consulted, general hazards for related indazole carboxylic acids include:
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[6][11]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[5][10]
-
First Aid:
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. This compound [cymitquimica.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. diva-portal.org [diva-portal.org]
- 8. bloomtechz.com [bloomtechz.com]
- 9. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
Strategic Derivatization of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic Acid for Structure-Activity Relationship (SAR) Studies
An Application Guide for Medicinal Chemists
Abstract: The 5-fluoro-1-methyl-1H-indazole-3-carboxylic acid scaffold is a privileged core structure in modern medicinal chemistry, serving as a foundational building block for a multitude of therapeutic candidates, including potent kinase inhibitors and anti-inflammatory agents.[1][2][3][4] Its inherent structural features and synthetic tractability make it an ideal starting point for drug discovery campaigns. The carboxylic acid moiety at the C-3 position is a particularly strategic handle for chemical modification, enabling the systematic exploration of chemical space to establish robust Structure-Activity Relationships (SAR). This document provides a detailed guide for researchers, outlining the rationale, key derivatization strategies, and step-by-step protocols for modifying this versatile scaffold.
The Scientific Rationale: Why Derivatize at the C-3 Carboxylic Acid?
The indazole nucleus is a bioisostere of indole and is prevalent in numerous biologically active compounds.[4] The carboxylic acid group at the C-3 position of the 5-fluoro-1-methyl-1H-indazole core is the primary anchor point for derivatization for several critical reasons:
-
Pharmacophore Interaction: The carboxylate can act as a crucial hydrogen bond acceptor or donor, anchoring the molecule within a biological target's binding site.
-
Synthetic Versatility: It is a highly versatile functional group that can be readily converted into a wide array of other functionalities, most notably amides and esters, allowing for the generation of large, diverse chemical libraries.
-
Modulation of Physicochemical Properties: While essential for binding, a free carboxylic acid can lead to poor metabolic stability and limited passive diffusion across biological membranes due to its ionizable nature.[5][6] Converting it to neutral or less acidic groups is a cornerstone strategy for improving drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
The overarching goal of derivatization is to systematically probe the chemical environment around the indazole core to identify substituents that enhance potency, selectivity, and pharmacokinetic profiles. This iterative process is the essence of SAR studies.
Core Derivatization Strategies and Protocols
The most direct and fruitful derivatization strategies for this scaffold involve transformations of the carboxylic acid. Below are detailed protocols for the most common and effective approaches.
Strategy 1: Amide Bond Formation
Amide synthesis is arguably the most important reaction in medicinal chemistry.[7] Amides are generally more stable metabolically than esters and provide additional hydrogen bonding vectors. SAR studies on indazole-3-carboxamides have revealed that the specific substitution pattern on the amide nitrogen profoundly impacts biological activity.[1][2][8]
This is a robust and widely used method for forming amide bonds, particularly when dealing with non-hindered amines. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and an additive like 1-Hydroxybenzotriazole (HOBt) is used to form an active ester intermediate, which suppresses side reactions and minimizes racemization.[9][10][11]
Materials:
-
This compound
-
Amine of interest (1.1 equivalents)
-
EDC.HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equivalents)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M concentration), add HOBt (1.2 equiv), EDC.HCl (1.2 equiv), and DIPEA (3.0 equiv).
-
Stir the reaction mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Add the desired amine (1.1 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
For less reactive or sterically hindered amines, converting the carboxylic acid to a more reactive acyl chloride intermediate can significantly improve yields. This is a two-step process.[1][11]
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride (1.5 equivalents)
-
Catalytic DMF (1-2 drops)
-
Amine of interest (1.2 equivalents)
-
Base: Triethylamine (TEA) or Pyridine (2.0 equivalents)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Acyl Chloride Formation:
-
Suspend this compound (1.0 equiv) in anhydrous DCM.
-
Add a catalytic amount of DMF (1 drop).
-
Slowly add oxalyl chloride (1.5 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which should be used immediately in the next step.
-
-
Amine Coupling:
-
Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the amine (1.2 equiv) and TEA (2.0 equiv) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Work-up and purify as described in Protocol 1.1.
-
Strategy 2: Esterification
Esters can serve as valuable derivatives for modulating lipophilicity or acting as prodrugs that are later hydrolyzed in vivo to release the active carboxylic acid.
This classic method is effective for forming simple methyl or ethyl esters.[12][13]
Materials:
-
This compound
-
Alcohol (e.g., Methanol or Ethanol) (used as solvent)
-
Catalyst: Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)
Step-by-Step Procedure:
-
Suspend this compound (1.0 equiv) in an excess of the desired alcohol (e.g., methanol).
-
Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.
-
Heat the mixture to reflux (typically 65 °C for methanol) and maintain for 3-6 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
Visualizing the Derivatization Workflow
A clear workflow helps in planning and executing a derivatization strategy. The following diagram illustrates the primary pathways from the core acid to its amide and ester derivatives.
Caption: General synthetic pathways for derivatizing the core acid.
The Role of Bioisosteric Replacement
In some cases, the goal is not just to modify the carboxylic acid but to replace it entirely with a functional group that mimics its key interactions while offering superior ADME properties. This is known as bioisosteric replacement.[14][15]
-
Rationale: The high acidity of carboxylic acids (pKa ~4-5) means they are mostly ionized at physiological pH, which can hinder cell permeability.[6] Furthermore, they can be substrates for metabolic transformations like glucuronidation, leading to rapid clearance.[16]
-
Common Bioisosteres:
-
Tetrazoles: These are one of the most common replacements. They have a similar pKa to carboxylic acids but are often more lipophilic and resistant to certain metabolic pathways.[6]
-
Acyl Sulfonamides: These groups can maintain key hydrogen bonding interactions and are generally less acidic (pKa ~9-10), leading to better permeability.[6]
-
Hydroxamic Acids: These are moderately acidic (pKa ~8-9) and are particularly effective as metal-chelating groups, which can be a desirable feature for certain enzyme targets.[5]
-
The synthesis of these bioisosteres typically involves more complex, multi-step routes starting from precursors to the indazole core, rather than direct conversion from the carboxylic acid itself.
Designing and Executing SAR Studies
The synthesized derivatives form the basis of an SAR study. The process is iterative and cyclical, aimed at converging on a compound with an optimal balance of properties.
The Iterative SAR Cycle
Caption: The iterative cycle of a Structure-Activity Relationship study.
Data Organization for SAR Analysis
| Compound ID | R-Group (at C-3) | Structure | Molecular Weight | IC₅₀ / EC₅₀ (µM) | Other Data (e.g., Solubility, Permeability) |
| Parent | -COOH | [Image of Acid] | 194.16 | >50 | Low |
| AMD-001 | -CONH(4-Cl-Ph) | [Image of Amide 1] | 303.72 | 1.5 | Moderate |
| AMD-002 | -CONH(c-propyl) | [Image of Amide 2] | 233.24 | 12.8 | High |
| EST-001 | -COOCH₃ | [Image of Ester 1] | 208.19 | 25.1 | High |
| ... | ... | ... | ... | ... | ... |
Table 1: Example template for organizing SAR data. Quantitative data from biological assays (e.g., IC₅₀ values) are correlated with the specific structural modifications (R-Group) to guide the design of the next generation of compounds.
Conclusion
The this compound scaffold is a powerful starting point for medicinal chemistry programs. The strategic derivatization of its C-3 carboxylic acid into amides, esters, and other functionalities is a proven method for conducting SAR studies. By employing the robust synthetic protocols detailed in this guide and adhering to the iterative cycle of design, synthesis, and testing, research teams can efficiently navigate chemical space to uncover novel drug candidates with superior potency, selectivity, and pharmacokinetic properties.
References
- 1. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amide Synthesis [fishersci.dk]
- 12. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. METHYL 5-FLUORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. hyphadiscovery.com [hyphadiscovery.com]
1H NMR characterization of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid
An Application Note for the Structural Elucidation of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid using ¹H NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the characterization of this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug development, making unambiguous structural confirmation essential. This document offers a detailed protocol for sample preparation and data acquisition, an in-depth analysis of the expected ¹H NMR spectrum, and an explanation of the underlying principles governing the observed chemical shifts and coupling constants, with a particular focus on the influence of the fluorine substituent. This guide is intended for researchers, chemists, and drug development professionals requiring robust analytical methodologies for heterocyclic compounds.
Introduction and Scientific Context
This compound is a substituted indazole, a bicyclic heteroaromatic system comprised of a benzene ring fused to a pyrazole ring.[1] The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity, making fluorinated heterocycles valuable scaffolds in pharmaceutical research.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[2] ¹H NMR, in particular, provides critical information about the electronic environment, connectivity, and relative number of protons in a molecule.[3] For a molecule like this compound, ¹H NMR allows for the precise confirmation of its structure by analyzing:
-
The chemical shifts (δ) of the aromatic protons on the indazole core.
-
The singlet signal corresponding to the N-methyl group.
-
The characteristic signal of the carboxylic acid proton.
-
The spin-spin coupling patterns (J-coupling), especially the through-bond couplings between protons and the fluorine-19 (¹⁹F) nucleus.[4][5]
This guide explains the causality behind experimental choices and provides a self-validating protocol to ensure accurate and reproducible results.
Theoretical Considerations for Spectral Interpretation
Understanding the structure of this compound is key to predicting and interpreting its ¹H NMR spectrum. The key structural features influencing the spectrum are the indazole ring, the N-methyl group, the carboxylic acid, and the fluorine atom at the C5 position.
-
Chemical Shift (δ) : The position of a signal on the spectrum indicates the proton's electronic environment.[3][6] Electron-withdrawing groups (like fluorine and the carboxylic acid) deshield nearby protons, shifting their signals downfield (to higher ppm values).[6] Aromatic protons typically resonate in the 6.5-8.5 ppm region.[2][7]
-
Integration : The area under each signal is proportional to the number of protons it represents.[3][8] This allows for determining the relative ratio of different types of protons.
-
Spin-Spin Coupling (J-coupling) : The interaction between the magnetic fields of neighboring nuclei causes signals to split into multiplets (e.g., doublet, triplet).[2][7] The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz). In this molecule, we expect to see:
-
Proton-Proton (H-H) Coupling : Between adjacent aromatic protons.
-
Proton-Fluorine (H-F) Coupling : The ¹⁹F nucleus (spin I=1/2) couples with nearby protons. This coupling can occur over several bonds (e.g., ³JHF, ⁴JHF) and is a critical diagnostic tool for confirming the position of the fluorine atom.[9] These couplings can range from a few Hz to over 50 Hz depending on the number of intervening bonds and geometry.[9][10]
-
-
Exchangeable Proton : The carboxylic acid proton (-COOH) is acidic and can exchange with trace water or other acidic protons in the solvent. This often results in a broad singlet that does not exhibit coupling and its chemical shift can be highly dependent on concentration, temperature, and solvent.[8]
Predicted ¹H NMR Spectral Data
Based on the structure and established principles of NMR spectroscopy for heterocyclic and fluorinated compounds, we can predict the ¹H NMR spectrum of this compound.[11][12]
Molecular Structure and Proton Numbering
Caption: Structure of this compound.
Predicted Chemical Shifts and Coupling Patterns
The following table summarizes the anticipated signals in the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆.
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale |
| COOH | 12.0 - 14.0 | broad singlet (br s) | - | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to chemical exchange.[8] |
| H-4 | 7.9 - 8.2 | doublet of doublets (dd) | ³J(H4-F5) ≈ 9-11 Hz, ⁴J(H4-H6) ≈ 2-3 Hz | 1H | Located ortho to the electron-withdrawing indazole nitrogen and meta to the fluorine. Strong coupling to fluorine and weaker four-bond coupling to H-6 are expected. |
| H-7 | 7.7 - 7.9 | doublet of doublets (dd) | ³J(H7-H6) ≈ 9-10 Hz, ⁴J(H7-F5) ≈ 4-6 Hz | 1H | Located on the benzene portion of the ring, coupled to H-6 and also showing a weaker four-bond coupling to the fluorine atom. |
| H-6 | 7.3 - 7.5 | triplet of doublets (td) or ddd | ³J(H6-H7) ≈ 9-10 Hz, ³J(H6-F5) ≈ 9-10 Hz, ⁴J(H6-H4) ≈ 2-3 Hz | 1H | Coupled to two adjacent protons (H-7) and the fluorine atom (H-F), and a weaker coupling to H-4. The two ³J couplings may be similar, appearing as a triplet of doublets. |
| N-CH₃ | ~4.1 | singlet (s) | - | 3H | The methyl group attached to the nitrogen is in a relatively shielded environment and appears as a sharp singlet as it has no adjacent protons to couple with. |
Note: These are predicted values. Actual chemical shifts and coupling constants can vary based on solvent, concentration, and temperature.[2]
Detailed Experimental Protocol
This protocol outlines the steps for preparing a high-quality NMR sample and acquiring a standard ¹H NMR spectrum.
Materials and Equipment
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, ~0.7 mL)
-
High-precision 5 mm NMR tubes
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
-
Filter (e.g., cotton or glass wool plug in pipette)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Experimental Workflow Diagram
Caption: Standard workflow for ¹H NMR sample preparation and analysis.
Step-by-Step Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[13]
-
Weighing the Sample : Accurately weigh between 5-10 mg of this compound. For a standard ¹H NMR spectrum, this amount provides excellent signal-to-noise in a few minutes.[14][15]
-
Dissolution : Transfer the solid to a small, clean, dry vial. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). Using a deuterated solvent is crucial as it prevents large solvent signals from obscuring the analyte peaks and is used for the spectrometer's lock system.[14][15] Vortex or gently warm the vial if necessary to ensure complete dissolution.
-
Filtration : To remove any particulate matter which can degrade spectral quality (line broadening), filter the solution directly into the NMR tube.[13][16][17] This can be achieved by pushing a small plug of glass wool into a Pasteur pipette and passing the solution through it.
-
Transfer : Carefully transfer the filtered solution into a clean, high-precision 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
Instrument Setup and Data Acquisition
The following are typical parameters for a 400 MHz spectrometer.
-
Insert Sample : Insert the NMR tube into the spinner and place it in the spectrometer.
-
Lock and Shim : The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.
-
Tune and Match : The probe is tuned to the correct frequency for ¹H nuclei to ensure maximum signal transmission.
-
Acquisition Parameters :
-
Pulse Program : zg30 or similar standard 1D proton experiment. A 30° pulse angle is often used with a short relaxation delay for rapid acquisition.[18]
-
Acquisition Time (AQ) : ~3-4 seconds. This determines the resolution of the spectrum.[18]
-
Relaxation Delay (D1) : 1-2 seconds. For routine spectra, this is sufficient. For highly accurate integration (quantitation), a longer delay (5x the longest T₁) is required.[18]
-
Number of Scans (NS) : 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.
-
Spectral Width (SW) : A range of -2 to 16 ppm is appropriate to cover the expected signals.
-
Data Processing and Interpretation
-
Fourier Transform (FT) : The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.
-
Phase Correction : The phase of the spectrum is adjusted manually or automatically to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction : The baseline of the spectrum is flattened to ensure accurate integration.
-
Referencing : The spectrum is calibrated by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at 2.50 ppm).
-
Peak Picking and Integration : Identify all relevant peaks. Integrate the signals and normalize them to a known proton count (e.g., the N-CH₃ singlet as 3H) to determine the relative number of protons for all other signals.
-
Analysis : Compare the experimental spectrum to the predicted data. Analyze the chemical shifts, integration values, and splitting patterns (including H-F couplings) to confirm the structure of this compound. The distinct doublet of doublets and triplet of doublets patterns in the aromatic region, caused by both H-H and H-F coupling, are key confirmatory features.
Conclusion
¹H NMR spectroscopy provides an unambiguous and detailed characterization of this compound. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be obtained. The interpretation of this spectrum, guided by an understanding of chemical shifts and the significant influence of proton-fluorine coupling, allows for the complete structural verification of the molecule. The characteristic signals of the N-methyl group and the distinct splitting patterns of the three aromatic protons serve as a definitive fingerprint for this compound, making ¹H NMR an essential tool for quality control and structural analysis in any research or development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. compoundchem.com [compoundchem.com]
- 3. Interpreting | OpenOChem Learn [learn.openochem.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. eclass.uoa.gr [eclass.uoa.gr]
- 11. researchgate.net [researchgate.net]
- 12. modgraph.co.uk [modgraph.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. cif.iastate.edu [cif.iastate.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 17. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 18. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
A Robust Reversed-Phase HPLC Method for the Purification of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid
An Application Note from Gemini Science
Abstract
This application note presents a detailed, optimized, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid. This compound is a valuable building block in medicinal chemistry and drug development, and its purity is critical for subsequent synthetic steps and biological assays. The described method utilizes a C18 stationary phase with a water/acetonitrile mobile phase gradient containing formic acid as a modifier. We provide a comprehensive explanation of the method development rationale, a step-by-step protocol for semi-preparative purification, and guidance for post-purification analysis, ensuring researchers can achieve high purity and recovery of the target compound.
Introduction
This compound is a heterocyclic compound frequently employed in the synthesis of pharmacologically active molecules. The indazole scaffold is a privileged structure in medicinal chemistry, and derivatives have shown promise in various therapeutic areas.[1] Achieving high purity of synthetic intermediates like this is paramount to ensure the integrity of downstream processes and the reliability of biological data.
Crude synthetic products are often contaminated with unreacted starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such small molecules, offering high resolution and efficiency.[2] This guide provides a scientifically grounded protocol designed for researchers, chemists, and drug development professionals to effectively purify this compound.
Physicochemical Properties & Method Rationale
A successful purification strategy is built upon an understanding of the analyte's physicochemical properties.
| Property | Value | Source |
| Chemical Structure | (See Figure 1) | - |
| Molecular Formula | C₉H₇FN₂O₂ | [3] |
| Molecular Weight | 194.16 g/mol | [3][4] |
| XLogP3 | 1.5 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Predicted pKa | ~2.5 - 3.5 | Inferred from similar structures[5] |
Figure 1. Chemical Structure of the Target Compound.
The molecule's structure reveals key features that dictate the chromatographic strategy: a moderately hydrophobic indazole core (LogP of 1.5) and a highly polar, ionizable carboxylic acid group. This makes Reversed-Phase HPLC the ideal purification mode.[6]
The Critical Role of Mobile Phase pH
The primary challenge in the reversed-phase chromatography of this compound is managing the carboxylic acid functional group. At a neutral pH, the acid group will be deprotonated to its carboxylate form (R-COO⁻), making the molecule highly polar and poorly retained on a nonpolar C18 stationary phase.[7] This often results in poor peak shape (fronting) and elution near the solvent front.[8]
To achieve optimal retention and sharp, symmetrical peaks, the ionization of the carboxylic acid must be suppressed. This is accomplished by acidifying the mobile phase to a pH well below the analyte's pKa. According to the Henderson-Hasselbalch equation, setting the mobile phase pH at least 2 units below the analyte's pKa ensures that over 99% of the molecules are in their neutral, protonated form (R-COOH). This significantly increases the molecule's overall hydrophobicity, promoting stronger interaction with the C18 stationary phase and leading to better retention and separation.[8] We have selected 0.1% formic acid as the mobile phase modifier, which typically yields a pH between 2.6 and 2.8, effectively suppressing ionization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. iright.com [iright.com]
- 3. echemi.com [echemi.com]
- 4. This compound [cymitquimica.com]
- 5. 1-Boc-5-fluoro-3-indazole-carboxylic Acid price,buy 1-Boc-5-fluoro-3-indazole-carboxylic Acid - chemicalbook [m.chemicalbook.com]
- 6. moravek.com [moravek.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction yields and purity.
I. Overview of Synthetic Strategies
The synthesis of this compound typically involves two key transformations: the formation of the 5-fluoro-1H-indazole-3-carboxylic acid core, followed by the regioselective methylation of the N-1 position. Several routes exist for the initial core synthesis, each with its own set of advantages and challenges.
dot
II. Frequently Asked Questions & Troubleshooting Guide
Category 1: Synthesis of the 5-Fluoro-1H-indazole-3-carboxylic Acid Core
Question 1: My yield is low when synthesizing the indazole core from 5-fluoroisatin. What are the critical parameters to control?
Answer: This is a common issue often stemming from incomplete reactions or degradation in one of the three main steps: isatin hydrolysis, diazotization/reduction, or cyclization.[1]
-
Isatin Hydrolysis: Ensure complete hydrolysis of the 5-fluoroisatin with aqueous NaOH. Incomplete reaction will carry unreacted starting material forward, complicating downstream purification. Monitor this step by TLC until the isatin spot disappears.
-
Diazotization and Reduction: The diazonium salt intermediate is unstable. This reaction must be performed at low temperatures (typically 0-5 °C) to prevent decomposition. The subsequent reduction to the aryl hydrazine is also critical. Ensure your reducing agent (e.g., tin(II) chloride) is of high quality and used in sufficient stoichiometric excess.
-
Hydrazine Cyclization: The final acid-catalyzed cyclization of the aryl hydrazine is often the most significant yield-determining step. The choice of acid and reaction temperature is crucial. Concentrated HCl or H₂SO₄ are commonly used. The reaction often requires heating, but excessive temperatures can lead to decomposition and side products. We recommend an optimization screen for temperature (e.g., 80-110 °C) and reaction time.
Question 2: I'm considering the Japp-Klingemann reaction. What are the main challenges with this approach?
Answer: The Japp-Klingemann reaction is a powerful tool for forming hydrazones from β-keto-esters and aryl diazonium salts, which can then be cyclized.[2] However, challenges include:
-
Stability of the Diazonium Salt: As with the isatin route, the diazonium salt derived from 4-fluoroaniline must be prepared and used at low temperatures to prevent decomposition.[3]
-
Side Reactions: The coupling reaction can sometimes yield side products if the pH and temperature are not carefully controlled. A common issue is the formation of azo compounds that do not readily convert to the desired hydrazone.[4]
-
Cyclization Conditions: The subsequent Fischer indole-type cyclization of the hydrazone to form the indazole ring requires careful optimization of the acid catalyst and temperature to avoid charring and promote efficient ring closure.[2]
Category 2: N-1 Methylation - The Regioselectivity Challenge
The N-methylation of the 5-fluoro-1H-indazole-3-carboxylic acid (or its ester) is the most critical step for achieving a high yield of the final product. The primary challenge is controlling the regioselectivity to favor methylation at the N-1 position over the N-2 position.[5]
Question 3: I am getting a mixture of N-1 and N-2 methylated isomers. How can I improve the selectivity for the desired N-1 product?
Answer: This is the most frequently encountered problem. The ratio of N-1 to N-2 isomers is highly dependent on the reaction conditions. The N-1 product is generally the thermodynamically more stable isomer, while the N-2 is often the kinetically favored product under certain conditions.[5][6] To maximize N-1 selectivity:
-
Choice of Base and Solvent: This is the most critical factor. Using a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is highly recommended.[7][8] The sodium cation is believed to chelate with the indazole N-2 nitrogen and the oxygen of the C-3 carboxylate group, sterically hindering the approach of the alkylating agent to the N-2 position and directing it to N-1.[9] In contrast, using bases like K₂CO₃ can lead to poor selectivity.[5]
-
Starting Material: Performing the alkylation on the indazole-3-carboxylic acid directly, rather than the methyl or ethyl ester, has been shown to provide excellent N-1 selectivity.[7][10] The presence of the carboxylate anion after deprotonation by NaH enhances the chelation effect that directs methylation to the N-1 position.
-
Alkylating Agent: Use a simple methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS).
dot
Category 3: Final Steps and Purification
Question 4: I performed the reaction on the methyl ester. What are the best conditions for the final hydrolysis step to yield the carboxylic acid?
Answer: Basic hydrolysis is the standard method for converting the ester to the final carboxylic acid.
-
Reagents: Use a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like methanol (MeOH) or THF. LiOH is often preferred as it can sometimes lead to cleaner reactions with less formation of side products.
-
Monitoring: The reaction is typically run at room temperature and should be monitored by TLC or LC-MS to ensure complete consumption of the starting ester.
-
Work-up: After the reaction is complete, the organic solvent is typically removed under reduced pressure. The remaining aqueous solution is then acidified (e.g., with 1N HCl) to a pH of ~2-3, which will precipitate the carboxylic acid product. The solid can then be collected by filtration, washed with cold water, and dried.
Question 5: What is the best way to purify the final this compound product?
Answer:
-
Crystallization: If the crude product is relatively clean after filtration, recrystallization is the preferred method for purification. A variety of solvents can be screened, but mixtures of an organic solvent (like ethyl acetate, methanol, or dichloromethane) and an anti-solvent (like hexanes or water) are often effective.[1]
-
Column Chromatography: If significant impurities are present, particularly the N-2 isomer, silica gel column chromatography may be necessary. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, can be effective. Adding a small amount of acetic acid (~0.5-1%) to the mobile phase can help prevent tailing of the carboxylic acid on the silica gel.
III. Experimental Protocols
Protocol 1: Optimized N-1 Methylation of 5-Fluoro-1H-indazole-3-carboxylic acid
This protocol is optimized for high N-1 regioselectivity.[7][10]
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 5-fluoro-1H-indazole-3-carboxylic acid (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF to the flask to create a solution or suspension (concentration approx. 0.1-0.2 M).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 equiv) portion-wise over 15-20 minutes.
-
Expert Insight: Using a significant excess of NaH ensures complete deprotonation of both the carboxylic acid and the indazole N-H, which is crucial for the chelation-controlled selectivity.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (MeI, 1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding it to ice-cold water.
-
Acidification & Extraction: Acidify the aqueous mixture to pH 2-3 with 1N HCl. The product will likely precipitate. Extract the aqueous layer three times with ethyl acetate.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Question 5.
| Parameter | Recommended Condition | Rationale for High Yield/Selectivity |
| Starting Material | 5-Fluoro-1H-indazole-3-carboxylic acid | Carboxylate anion participates in Na⁺ chelation, directing N-1 alkylation.[7][9] |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base; Na⁺ cation is key for regioselectivity.[8][11] |
| Base Stoichiometry | 3.0 equivalents | Ensures complete deprotonation of both acidic protons (COOH and N-H). |
| Solvent | Anhydrous DMF or THF | Aprotic polar solvents that facilitate the reaction without interfering.[7] |
| Temperature | 0 °C to Room Temp | Controlled addition at low temperature prevents runaway reactions. |
IV. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. research.ucc.ie [research.ucc.ie]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]
- 11. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Indazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the unique and often frustrating challenges associated with the purification of fluorinated indazole compounds. The introduction of fluorine, while a powerful tool in medicinal chemistry for modulating physicochemical properties, frequently complicates downstream processing.[1][2] This guide provides troubleshooting advice and in-depth protocols in a practical question-and-answer format to help you navigate these complexities.
Section 1: The Root of the Challenge: Understanding Fluorine's Influence
Q1: Why are fluorinated indazoles so much harder to purify than their non-fluorinated analogs?
The difficulty stems from the unique properties of the fluorine atom. Its high electronegativity and the strength of the carbon-fluorine (C-F) bond significantly alter a molecule's characteristics in ways that directly impact purification strategies.[2][3]
-
Altered Polarity and Lipophilicity: Fluorine's introduction can unpredictably change a molecule's polarity. While a single fluorine atom might slightly increase polarity, polyfluorination or groups like trifluoromethyl (-CF3) dramatically increase lipophilicity.[4] This shift can cause your compound to behave unexpectedly during chromatography, sometimes leading to co-elution with non-polar impurities.
-
Modified Intermolecular Interactions: The polarized C-F bond can engage in unique interactions, such as dipole-dipole forces and even weak hydrogen bonds, which are different from C-H bonds. This can lead to strong, sometimes irreversible, binding to silica gel or altered retention times on reversed-phase columns.
-
Isomer Separation Difficulty: Positional isomers of fluorinated indazoles often have very similar polarities and boiling points, making their separation by standard chromatography or recrystallization exceptionally challenging.[5] The subtle electronic differences imparted by fluorine at different positions may not be sufficient for conventional separation techniques to distinguish.
-
Changes in Acidity/Basicity (pKa): Fluorine's electron-withdrawing nature can lower the pKa of the indazole's N-H proton, making the molecule more acidic.[6] This can cause peak tailing and poor resolution on silica gel due to strong interactions with acidic silanol groups.
Section 2: Troubleshooting Common Purification Problems
This section addresses specific issues you might encounter in the lab.
Q2: My fluorinated indazole is streaking badly on my silica gel column. What's happening and how do I fix it?
This is a classic problem caused by the interaction between a basic nitrogen on your indazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. The fluorination can exacerbate this by making the N-H proton more acidic, leading to even stronger interactions.[7]
The Causality: The basic lone pair on the indazole nitrogen binds tightly to the acidic protons of the silica, causing the compound to "stick" and elute slowly and unevenly, resulting in a long tail.
Troubleshooting Protocol: Neutralizing the Stationary Phase
-
Identify the Problem: Observe significant tailing of your product spot on a TLC plate.
-
Select a Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (Et3N or TEA) is the standard choice.
-
Optimize the Modifier Concentration:
-
Start by adding 0.1% to 0.5% (v/v) TEA to your pre-determined eluent system (e.g., Hexanes/Ethyl Acetate).
-
Run a new TLC. You should see a significant reduction in tailing and a slightly higher Rf value for your compound.
-
For very stubborn compounds, you may increase the concentration to 1%, but higher amounts can interfere with solvent removal later.
-
-
Column Preparation:
-
Prepare your bulk mobile phase with the optimized percentage of TEA.
-
Use this amine-modified solvent to slurry-pack your column. This ensures the entire silica bed is neutralized before you load your sample.
-
-
Sample Loading and Elution: Load your crude product and elute with the amine-modified solvent system. The peaks should be sharper and more symmetrical.
Alternative Strategy: If triethylamine is not compatible with your compound (e.g., if it can cause a side reaction), consider using a less acidic stationary phase like basic alumina.[7]
Q3: I have a mixture of 1-position and 2-position substituted indazole isomers that I can't separate with column chromatography. What should I do?
Separating N-substituted indazole isomers is a notorious challenge because they are often electronically and sterically very similar. Standard silica gel chromatography frequently fails to resolve them.[8]
Workflow for Isomer Separation
Below is a decision-making workflow to tackle this common and difficult separation.
Caption: Decision workflow for separating fluorinated indazole isomers.
Method 1: Recrystallization (The First Choice)
Before resorting to complex chromatography, always attempt recrystallization. Isomers can sometimes have surprisingly different crystal packing energies and solubilities.
-
Protocol: A reported method for separating indazole isomers involves using mixed solvent systems for recrystallization.[8]
-
Dissolve the isomeric mixture in a minimal amount of a good solvent (e.g., acetone, ethanol, methanol).
-
Slowly add a poor solvent (e.g., water, hexanes) until persistent cloudiness is observed.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool further on ice.
-
One isomer will hopefully crystallize out, leaving the other in the mother liquor. Purity of over 99% for a single isomer has been achieved this way.[8]
-
Method 2: Advanced HPLC Stationary Phases
If recrystallization fails, you need a stationary phase that offers different selectivity than standard C18 or silica.
-
Pentafluorophenyl (PFP) Phases: These are excellent for separating positional isomers of aromatic compounds.[5][9] The PFP phase provides multiple interaction mechanisms, including π-π interactions, dipole-dipole, and hydrophobic interactions, which can differentiate the subtle electronic variations caused by fluorine's position.[10]
-
Embedded Amide or C8 Phases: These columns can offer better shape selectivity, which is useful for separating diastereomers or isomers where spatial hindrance is a factor.[5][11]
Q4: My fluorinated compound elutes much faster (or slower) on a C18 column than I expected. Why?
This is due to the "fluorous effect." The high fluorine content can make your molecule "fluorophilic," meaning it has an affinity for other fluorinated molecules and a phobia of hydrocarbons.
-
On a Hydrocarbon Phase (C18, C8): A highly fluorinated compound can be repelled by the C18 alkyl chains, causing it to spend more time in the mobile phase and elute earlier than expected based on its molecular weight.[11]
-
On a Fluorinated Phase (e.g., PFP): The opposite occurs. The fluorinated analyte has a strong affinity for the fluorinated stationary phase, leading to longer retention times. This principle is key to separating mixtures of fluorinated and non-fluorinated compounds.[9][10]
To achieve optimal separation, consider a "mismatched" system: a regular C8 column with a fluorinated eluent (like trifluoroethanol) can provide excellent resolution for fluorinated analytes.[11]
Section 3: Frequently Asked Questions (FAQs)
Q5: What are the best general-purpose starting conditions for purifying a novel fluorinated indazole?
For column chromatography, a gradient of ethyl acetate in hexanes is a robust starting point.[12] Begin with a TLC analysis using 10%, 20%, and 50% ethyl acetate in hexanes to get a feel for your compound's polarity. Remember to add 0.1-0.5% triethylamine if you anticipate basicity issues.[7] For reversed-phase HPLC, a good starting point is a gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid.
Q6: How can I confirm the purity of my final compound?
A single technique is not enough. For drug development professionals, orthogonal methods are critical.
-
High-Performance Liquid Chromatography (HPLC): Run your sample on two different column types (e.g., a C18 and a PFP) to ensure no impurities are co-eluting.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is standard for structural confirmation. Crucially, for fluorinated compounds, ¹⁹F NMR is essential. It can provide a clean spectrum where each unique fluorine environment gives a distinct peak, making it highly sensitive for detecting fluorinated impurities.[13]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. High-resolution MS (HRMS) is preferred for confirming the elemental formula.
-
Combustion Analysis: For final validation, elemental analysis (CHN) can confirm the empirical formula, though specialized methods are needed to accurately quantify fluorine.[14][15]
Q7: Can I use recrystallization for a crude mixture containing multiple byproducts?
Recrystallization is most effective when the desired compound is the major component (>80-90%) and the impurities have significantly different solubilities. For complex mixtures, it's typically better to perform a preliminary "rough" column chromatography to remove the bulk of the impurities first, and then use recrystallization as a final polishing step on the enriched material.[16]
Data Summary Table: Chromatography Troubleshooting
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Streaking / Tailing | Strong interaction between basic analyte and acidic silica gel. | Add 0.1-1% triethylamine to the eluent; consider using an alumina column.[7] |
| Poor Isomer Separation | Isomers have nearly identical polarity and hydrophobicity. | Attempt multi-solvent recrystallization first.[8] If that fails, use a PFP or embedded amide HPLC column for alternative selectivity.[5][10] |
| Product Won't Elute | Mobile phase is not polar enough; irreversible adsorption. | Increase eluent polarity. If still stuck, the compound may be degrading on silica or binding too strongly. Consider reversed-phase chromatography. |
| Co-elution with Impurity | Insufficient resolution with the chosen solvent/stationary phase. | Optimize the solvent system on TLC. If unresolved, switch to an orthogonal separation technique (e.g., from normal phase to reversed-phase). |
| Unexpected Retention Time (RP-HPLC) | "Fluorous effect" - repulsion from hydrocarbon stationary phase. | Acknowledge that retention may not correlate with simple polarity. Use this effect to your advantage or try a fluorinated stationary phase for enhanced retention.[9][11] |
Purification Logic Flowchart
This diagram outlines a general strategy for approaching the purification of a newly synthesized crude fluorinated indazole.
Caption: A general strategic workflow for purifying fluorinated indazoles.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. welch-us.com [welch-us.com]
- 6. The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods of Analysis for Fluorine [ouci.dntb.gov.ua]
- 16. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Methylation of 5-Fluoro-1H-indazole-3-carboxylic acid
Welcome to the technical support center for the methylation of 5-fluoro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. Indazole derivatives are crucial pharmacophores in medicinal chemistry, and controlling their N-alkylation is a common yet significant challenge.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve optimal and reproducible results in your laboratory.
Troubleshooting Guide
This section addresses specific issues you may encounter during the methylation of 5-fluoro-1H-indazole-3-carboxylic acid in a question-and-answer format.
Question 1: I am getting a mixture of N1-methyl and N2-methyl isomers. How can I improve the regioselectivity for the N1 position?
Answer: Achieving high N1-regioselectivity is a common goal and is often favored under conditions of thermodynamic control.[1][4] The formation of a mixture of N1 and N2 isomers is a well-documented challenge in indazole chemistry, arising from the two nucleophilic nitrogen atoms in the heterocyclic ring.[3][5]
Here are the key factors and steps to enhance N1-selectivity:
-
Choice of Base and Solvent: This is the most critical factor. For N1-selectivity, a strong, non-nucleophilic base in a less polar, aprotic solvent is generally preferred. The combination of Sodium Hydride (NaH) in Tetrahydrofuran (THF) is a widely recommended system for promoting N1-alkylation.[6] This combination is thought to favor the formation of a sodium-chelated intermediate that sterically directs the methylating agent to the N1 position.
-
Use of Alkaline Earth Metal Bases: A patented method describes the use of alkaline earth metal oxides or alkoxides (e.g., Calcium Oxide, CaO) in an alcohol solvent. This approach is reported to be highly selective for the N1 position while simultaneously preventing esterification of the carboxylic acid (see Troubleshooting Question 2). The proposed mechanism involves the formation of a dianion that directs methylation to N1.[7]
-
Thermodynamic Control: Ensure your reaction conditions allow for thermodynamic equilibration. This typically means running the reaction at a moderate temperature for a sufficient duration to allow the initially formed, kinetically favored N2-product (if any) to potentially isomerize or for the reaction to selectively proceed to the more stable N1-product. The 1H-indazole tautomer is generally more stable than the 2H-tautomer, which favors N1-alkylation under equilibrating conditions.[3]
Troubleshooting Workflow for Poor N1-Selectivity
Caption: Decision tree for troubleshooting poor N1-selectivity.
Question 2: My main side-product is the methyl ester of my target molecule. How can I avoid this?
Answer: The formation of a methyl ester is a significant risk because your starting material contains a carboxylic acid. This side reaction can occur under several conditions:
-
Acidic Conditions: If your reaction medium becomes acidic and a methylating agent or methanol is present, you can get Fischer esterification. For example, using methanesulfonic acid in methanol is a known method to form the methyl ester of indazole-3-carboxylic acid.[8]
-
Reaction with Methylating Agent: Potent methylating agents like dimethyl sulfate or methyl iodide can sometimes directly methylate the carboxylate anion, although N-methylation is generally much faster after deprotonation of the indazole N-H.
Strategies to Prevent Esterification:
-
Use Stoichiometric Amounts of Base: Use at least two equivalents of base. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the indazole N-H to form the reactive indazole anion. This ensures the carboxylic acid is protected as a non-nucleophilic carboxylate salt.
-
Choose the Right Base: Using a base like Calcium Oxide (CaO) has been shown to be effective. It forms the dianion (carboxylate and indazolide), and the process is highly selective for N-methylation without forming the ester.[7]
-
Avoid Alcohol Solvents (unless part of a specific protocol): Using methanol or other alcohols as the primary solvent with a generic base can lead to esterification. If a protocol calls for an alcohol, like the CaO method, it is because the specific base controls the reactivity.[7]
-
Protecting Groups: While more synthetically intensive, you could protect the carboxylic acid as a different ester (e.g., t-butyl ester), perform the N-methylation, and then selectively deprotect the acid.
Question 3: My reaction has a low yield and a lot of unreacted starting material, even after a long reaction time. What can I do?
Answer: Low conversion can be traced back to several factors related to reagent activity and reaction setup.
-
Base Inactivity: Sodium hydride (NaH) is extremely sensitive to moisture. If you are using NaH, ensure it is from a fresh, unopened container or has been stored properly under an inert atmosphere. Old NaH is often coated with inactive sodium hydroxide.[9]
-
Insufficient Base: As mentioned, you need at least two equivalents of base to deprotonate both the carboxylic acid (pKa ~3-4) and the indazole N-H (pKa ~14). Insufficient base will result in incomplete formation of the reactive indazolide anion.
-
Solvent Purity: Ensure you are using anhydrous solvents, especially with reactive bases like NaH. Water will consume the base and inhibit the reaction.
-
Reaction Temperature: While some reactions proceed at room temperature, others may require gentle heating (e.g., 50 °C) to go to completion.[10] Monitor the reaction by TLC or LC-MS to determine if it has stalled. If so, a modest increase in temperature may be necessary.
-
Purity of Starting Material: Impurities in the 5-fluoro-1H-indazole-3-carboxylic acid can interfere with the reaction. Ensure its purity before starting.
| Parameter | Recommendation for Improving Yield | Rationale |
| Base | Use fresh, high-purity NaH (or other base). | Moisture and air exposure deactivates strong bases.[9] |
| Stoichiometry | Use at least 2.0 equivalents of base. | Both the carboxylic acid and indazole N-H protons must be removed. |
| Solvent | Use anhydrous grade solvent. | Prevents quenching of the base and indazolide anion. |
| Temperature | Monitor reaction; gently heat if stalled. | Increases reaction rate, but monitor for side products. |
Frequently Asked Questions (FAQs)
Q1: What is the best methylating agent to use?
Methyl iodide (MeI) and dimethyl sulfate (DMS) are the most common and effective methylating agents for this type of reaction.[7] MeI is often preferred in academic labs due to its high reactivity and the volatile nature of its byproducts. DMS is a potent and cost-effective methylating agent often used on a larger scale, but it is more toxic and requires careful handling.
Q2: How can I distinguish between the N1-methyl and N2-methyl products?
The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy . There are characteristic differences in the 1H NMR spectra:
-
N-CH3 Chemical Shift: The chemical shift of the N-methyl protons is typically different for the two isomers.
-
Ring Proton Shifts: The chemical shifts of the aromatic protons on the indazole ring, particularly the proton at the 7-position, are sensitive to the position of methylation.
-
NOE Experiments: A Nuclear Overhauser Effect (NOE) experiment can provide definitive proof. For the N1-isomer, an NOE correlation is expected between the N1-methyl protons and the H-7 proton. For the N2-isomer, an NOE would be expected between the N2-methyl protons and the H-3 proton (if present) or substituents at C-3.
Detailed NMR analysis is a standard method for differentiating these isomers.[11][12]
Q3: Does the fluorine substituent at the 5-position affect the reaction?
Yes, the electron-withdrawing nature of the fluorine atom affects the acidity of the N-H proton and the electron density of the indazole ring system. This can influence the N1/N2 ratio.[1] However, the general principles of using specific base/solvent combinations to direct the regioselectivity still apply. Published methods for fluorinated indazoles show successful selective alkylation.[1]
Validated Experimental Protocols
Protocol 1: Highly Selective N1-Methylation (Alkaline Earth Metal Method)
This protocol is adapted from a patented procedure designed for high N1-selectivity and avoidance of ester formation.[7]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 5-fluoro-1H-indazole-3-carboxylic acid (1.0 equiv.).
-
Reagents: Add methanol as the solvent, followed by calcium oxide (CaO, 1.5 equiv.).
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes.
-
Methylation: Add dimethyl sulfate (DMS, 1.2 equiv.) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic solids. Acidify the filtrate with aqueous HCl (e.g., 2M) to pH ~3-4, which will precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-fluoro-1-methyl-1H-indazole-3-carboxylic acid.
Protocol 2: General N1-Methylation (NaH/THF Method)
This is a common laboratory method favoring N1-alkylation.[6]
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv.).
-
Solvent: Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane. Add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C. Dissolve the 5-fluoro-1H-indazole-3-carboxylic acid (1.0 equiv.) in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Methylation: Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.5 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to separate the desired N1-isomer from any N2-isomer and other impurities.
General Experimental Workflow Diagram
Caption: General workflow for N-methylation of indazole carboxylic acid.
References
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Hydrolysis of 5-Fluoro-1-methyl-1H-indazole-3-carboxamide Derivatives
Welcome to the technical support center for the hydrolysis of 5-fluoro-1-methyl-1H-indazole-3-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to assist you in your experimental work.
I. Troubleshooting Guide
This section addresses common issues encountered during the hydrolysis of 5-fluoro-1-methyl-1H-indazole-3-carboxamide derivatives to their corresponding carboxylic acids.
Issue 1: Incomplete or Slow Hydrolysis
Q1: My hydrolysis reaction is not going to completion, or is proceeding very slowly, even with heating. What are the likely causes and how can I improve the reaction rate?
A1: Incomplete or sluggish hydrolysis of aromatic amides like 5-fluoro-1-methyl-1H-indazole-3-carboxamide is a frequent challenge. The stability of the amide bond is due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which gives the C-N bond partial double bond character.[1][2] Several factors can be optimized to drive the reaction to completion:
-
Inadequate Reaction Conditions: Amide hydrolysis, whether acid- or base-catalyzed, often requires forceful conditions.[3] For many heteroaromatic amides, refluxing for several hours is necessary.
-
Acid-Catalyzed: Concentrated acids like 6N HCl or HBr are often used, sometimes with a co-solvent like acetic acid, and may require prolonged heating (e.g., 24-48 hours).[3] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][4]
-
Base-Catalyzed: Strong bases such as NaOH or KOH in high concentrations are typically required, often at reflux temperatures.[3][5] In some cases, a higher boiling point solvent like ethylene glycol can be used to achieve the necessary temperature for recalcitrant amides.[3]
-
-
Steric Hindrance: While the 5-fluoro and 1-methyl groups are not exceptionally bulky, steric hindrance around the amide functionality can slow down the reaction. Ensuring adequate thermal energy (higher temperatures) can help overcome this barrier.
-
Solubility Issues: The starting material may not be fully soluble in the aqueous acidic or basic solution, limiting the reaction rate. The addition of a co-solvent such as methanol, ethanol, or THF can improve solubility. For instance, a mixture of methanol and an aqueous NaOH solution is effective for the hydrolysis of related indazole esters.[6]
Troubleshooting Workflow for Incomplete Hydrolysis
Caption: Workflow for troubleshooting incomplete hydrolysis.
Issue 2: Side Reactions and Impurity Formation
Q2: I am observing significant side product formation during the hydrolysis. What are the potential side reactions and how can they be minimized?
A2: The indazole ring system is generally stable, but under harsh hydrolytic conditions, side reactions can occur.
-
Degradation of the Indazole Ring: While less common, strong acids and high temperatures can potentially lead to the degradation of the heterocyclic ring. If you suspect this, it is advisable to use the mildest conditions that still afford a reasonable reaction rate.
-
Reaction with Substituents: The fluoro group at the 5-position is generally stable to hydrolysis. However, other functional groups on the molecule could be sensitive to the harsh acidic or basic conditions. It is crucial to consider the stability of all functional groups present in your specific derivative.
-
For Base-Catalyzed Hydrolysis: If your starting material has other ester groups, they will also be hydrolyzed under basic conditions. This is a key consideration in the synthesis of certain synthetic cannabinoids where selective hydrolysis is desired.[7][8]
Strategies to Minimize Side Reactions:
| Strategy | Rationale |
| Use Milder Conditions | Start with lower concentrations of acid/base and lower temperatures, and gradually increase them until the desired reactivity is achieved. |
| Inert Atmosphere | Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the molecule has sensitive functionalities. |
| Careful Monitoring | Regularly monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh conditions that could lead to degradation. |
Issue 3: Difficult Product Isolation
Q3: I am having trouble isolating the final carboxylic acid product after the reaction. What is the recommended workup procedure?
A3: The workup procedure is critical for obtaining a pure product. The carboxylic acid product, 5-fluoro-1-methyl-1H-indazole-3-carboxylic acid, is amphoteric, meaning it can act as both an acid and a base.
-
Acid-Catalyzed Hydrolysis Workup:
-
After the reaction is complete, cool the mixture.
-
Carefully neutralize the excess acid with a base (e.g., NaHCO₃ or NaOH solution) until the pH is neutral.
-
The carboxylic acid product will likely precipitate out of the solution upon neutralization. If it does not, it may be necessary to adjust the pH to its isoelectric point to minimize its solubility.
-
The precipitated solid can then be collected by filtration, washed with cold water, and dried.[9]
-
-
Base-Catalyzed Hydrolysis Workup:
-
After the reaction, cool the mixture. The product will be in the form of its carboxylate salt (e.g., sodium salt), which is soluble in the aqueous solution.
-
Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1N HCl or citric acid) to a pH of around 1-2.[6][10] This will protonate the carboxylate, causing the carboxylic acid to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.[9]
-
Product Isolation Workflow
Caption: General workflow for product isolation.
II. Frequently Asked Questions (FAQs)
Q4: What is the general mechanism for the acid- and base-catalyzed hydrolysis of amides?
A4:
-
Acid-Catalyzed Hydrolysis: This process involves several equilibrium steps.[1]
-
Protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate.[4]
-
Proton transfer from the oxygen of the attacking water molecule to the nitrogen atom.
-
Elimination of ammonia (or an amine for substituted amides) as the leaving group, which is protonated under the acidic conditions.
-
Deprotonation of the carbonyl oxygen to yield the carboxylic acid.
-
-
Base-Catalyzed Hydrolysis (Saponification):
-
Nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.[4]
-
Elimination of the amide anion (a very poor leaving group), which is the rate-determining step. This step is generally unfavorable but is driven forward by the subsequent acid-base reaction.[5]
-
An irreversible acid-base reaction where the strongly basic amide anion deprotonates the newly formed carboxylic acid to give a carboxylate salt and ammonia (or an amine).[5]
-
An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.[4]
-
Q5: How can I monitor the progress of my hydrolysis reaction?
A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction.
-
TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting amide from the product carboxylic acid. The carboxylic acid is typically more polar and will have a lower Rf value than the amide. The spots can be visualized under a UV lamp.[6]
-
LC-MS: This technique provides more definitive information. You can monitor the disappearance of the mass peak corresponding to your starting material and the appearance of the mass peak for the desired carboxylic acid product. This is particularly useful for complex reaction mixtures.
Q6: Are there any enzymatic methods for the hydrolysis of such amides?
A6: While chemical hydrolysis is most common in a synthetic lab, enzymatic hydrolysis is a key process in drug metabolism.[11] Carboxylesterases, for example, are enzymes found in the liver that can hydrolyze amide bonds.[11] For laboratory-scale synthesis, however, chemical methods are generally more practical and cost-effective unless high selectivity under mild conditions is absolutely required. In vitro studies using human liver microsomes are often conducted to study the metabolic fate of drug candidates, which includes potential amide hydrolysis.[8][12]
III. Experimental Protocols
Example Protocol for Base-Catalyzed Hydrolysis
This is a general protocol and may require optimization for your specific derivative.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 5-fluoro-1-methyl-1H-indazole-3-carboxamide derivative (1.0 eq.) in methanol.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (e.g., 3-6 M, 3.0-5.0 eq.).
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the this compound.
-
Example Protocol for Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask with a reflux condenser, suspend the 5-fluoro-1-methyl-1H-indazole-3-carboxamide derivative (1.0 eq.) in a solution of aqueous hydrochloric acid (e.g., 6N).
-
Heating: Heat the mixture to reflux. The reaction time can vary significantly, so monitor the progress periodically.
-
Workup:
-
After completion, cool the reaction mixture in an ice bath.
-
Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the precipitation of the product is maximized.
-
Collect the solid by vacuum filtration.
-
Wash the precipitate thoroughly with cold water.
-
Dry the product under vacuum.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Identification in 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid via NMR
Welcome to the technical support guide for identifying impurities in 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can confidently troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows unexpected peaks. What are the first steps to identify these as impurities?
A1: The initial step is a systematic comparison of your experimental spectrum with a reference spectrum of a known pure standard, if available. Pay close attention to:
-
Chemical Shift (δ): Are the unexpected peaks in regions typical for common synthetic byproducts or residual solvents?
-
Integration: The relative integrals of impurity peaks compared to the main compound's peaks can provide a preliminary quantification.
-
Multiplicity (Splitting Pattern): The splitting pattern offers clues about the number of neighboring protons, aiding in fragment identification.
If a reference spectrum is unavailable, the next step is to consult NMR databases and literature for predicted chemical shifts of your target molecule and potential impurities.
Q2: What are the most common types of impurities I should expect in the synthesis of this compound?
A2: Common impurities often arise from incomplete reactions or side reactions during the synthesis. For this particular molecule, potential impurities could include:
-
Starting Materials: Unreacted precursors.
-
Regioisomers: For instance, the formation of 2-methyl-indazole derivatives.
-
Hydrolysis Products: If the carboxylic acid is prepared from an ester, residual ester may be present.
-
Residual Solvents: Solvents used in the synthesis or purification steps (e.g., DMSO, ethyl acetate, hexanes) are common.[1]
Q3: Can I use ¹H NMR alone for definitive impurity identification?
A3: While ¹H NMR is a powerful initial tool, it is often insufficient for unambiguous identification, especially for complex or novel impurities.[2] For definitive structural elucidation, a combination of 1D and 2D NMR techniques is highly recommended.[3][4] These include:
-
¹³C NMR: Provides information on the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for piecing together molecular fragments.[6][7]
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.
Q4: How can I be sure that a small peak is an impurity and not just a part of my main compound's spectrum (e.g., a satellite peak)?
A4: This is a critical question. Here's how to differentiate:
-
¹³C Satellite Peaks: These are symmetrically located around a large proton peak and are due to coupling with the 1.1% natural abundance of ¹³C. They will have a characteristic coupling constant (¹JCH) of approximately 125-250 Hz.
-
Spinning Sidebands: These appear symmetrically around intense peaks and their position is dependent on the spinning rate of the NMR tube. Varying the spin rate will shift these sidebands.
-
Impurity Peaks: These will have their own distinct chemical shifts and integration values that are not symmetrically related to the main peaks in the same way as satellite peaks or spinning sidebands.
Troubleshooting Guides
Issue 1: Overlapping Signals in the Aromatic Region of the ¹H NMR Spectrum
The aromatic region of indazole derivatives can be complex due to overlapping multiplets. This makes it challenging to assign signals and identify low-level impurities.
Causality: The similar electronic environments of the aromatic protons on the indazole ring often lead to closely spaced chemical shifts.
Troubleshooting Protocol:
-
Optimize Sample Preparation: Ensure your sample is fully dissolved in the deuterated solvent.[8] Incomplete dissolution can lead to peak broadening and distortion.
-
Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase the dispersion of the signals, often resolving the overlap.[9]
-
Solvent Effects: Rerunning the sample in a different deuterated solvent (e.g., from DMSO-d₆ to CDCl₃ or vice versa) can induce differential shifts in the proton resonances, potentially resolving the overlap.
-
2D NMR to the Rescue:
Issue 2: Difficulty in Identifying and Quantifying Low-Level Impurities (<1%)
Detecting and accurately quantifying impurities at low concentrations is a common challenge due to signal-to-noise limitations.
Causality: The inherent sensitivity of NMR can be a limiting factor for detecting minor components in a sample.[9]
Troubleshooting Protocol:
-
Increase Sample Concentration: A more concentrated sample will improve the signal-to-noise ratio for all components, making it easier to detect low-level impurities.[10]
-
Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio, as the signal increases with the number of scans while the noise increases with the square root of the number of scans.
-
Use a Cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity, allowing for the detection of very low-level impurities.
-
Quantitative NMR (qNMR): For accurate quantification, use an internal standard of known purity and concentration.[11][12] The impurity can be quantified by comparing the integral of one of its signals to the integral of a known signal from the internal standard.
| Parameter | Standard ¹H NMR | Optimized for Low-Level Impurity Detection |
| Sample Concentration | 1-5 mg in 0.6-0.7 mL | 10-20 mg in 0.6-0.7 mL (solubility permitting) |
| Number of Scans | 16-64 | 256 or higher |
| Relaxation Delay (d1) | 1-2 seconds | 5 x T₁ of the slowest relaxing proton |
| Pulse Angle | 30-45 degrees | 90 degrees for quantitative analysis |
Table 1: Recommended ¹H NMR acquisition parameters for routine vs. low-level impurity analysis.
Experimental Workflow for Impurity Identification
This section provides a step-by-step methodology for a comprehensive impurity analysis of this compound.
Step 1: Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for carboxylic acids.
-
Concentration: Prepare a sample of approximately 10-20 mg in 0.6-0.7 mL of the chosen deuterated solvent.[10]
-
Internal Standard (for qNMR): If quantification is required, add a known amount of a certified internal standard that has a simple spectrum with peaks that do not overlap with your sample's signals.[8]
-
Filtration: Filter the sample through a glass wool plug into a clean, dry NMR tube to remove any particulate matter.
Step 2: NMR Data Acquisition
-
¹H NMR: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR:
-
HSQC: To identify direct C-H correlations.
-
HMBC: To identify long-range C-H correlations.
-
COSY: To identify H-H coupling networks.
-
Step 3: Data Analysis and Structure Elucidation
-
Process the Spectra: Apply appropriate window functions, Fourier transform, phase correction, and baseline correction to all spectra.
-
Identify Main Compound Signals: Assign the ¹H and ¹³C signals of this compound based on expected chemical shifts, multiplicities, and 2D correlations.
-
Isolate Impurity Signals: Peaks that cannot be assigned to the main compound, the solvent, or known artifacts (like satellite peaks or spinning sidebands) are potential impurities.
-
Elucidate Impurity Structures: Use the 2D NMR data to piece together the structures of the impurities. For example, use HMBC to connect different spin systems identified in the COSY spectrum.
Workflow Diagram:
Caption: Workflow for NMR-based impurity identification.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound:
Note: These are predicted values and may vary slightly based on solvent and experimental conditions. Data is compiled from general knowledge of similar structures.[4][13][14]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~4.0 | ~35 |
| H-4 | ~7.8 (d) | ~120 (d, JCF ≈ 10 Hz) |
| H-6 | ~7.2 (dd) | ~115 (d, JCF ≈ 25 Hz) |
| H-7 | ~7.5 (dd) | ~110 (d, JCF ≈ 5 Hz) |
| C-3 | - | ~140 |
| C-3a | - | ~125 |
| C-5 | - | ~160 (d, JCF ≈ 240 Hz) |
| C-7a | - | ~145 |
| COOH | ~13.0 (br s) | ~165 |
Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound.
References
- 1. toref-standards.com [toref-standards.com]
- 2. azooptics.com [azooptics.com]
- 3. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 9. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organomation.com [organomation.com]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. organicchemistrydata.org [organicchemistrydata.org]
preventing byproduct formation in indazole synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the indazole scaffold. The formation of this privileged pharmacophore is often accompanied by challenges, most notably the generation of undesired byproducts and regioisomers.
This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will move beyond simple protocols to explore the underlying mechanistic principles that govern reaction outcomes, empowering you to diagnose issues and rationally design solutions for cleaner, more efficient syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My N-alkylation of an indazole gives a mixture of N1 and N2 isomers. How can I control the regioselectivity?
Answer: This is the most common issue faced during the functionalization of the indazole core. The regiochemical outcome of N-alkylation is a classic example of kinetic versus thermodynamic control, heavily influenced by your choice of base, solvent, and the steric and electronic nature of the indazole substituents.[1][2]
Underlying Principles:
The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4] Therefore, conditions that allow for equilibration will typically favor the N1-alkylated product. Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored N2 product.
-
Thermodynamic Control (Favors N1): Achieved using conditions that promote the formation of the most stable product. A strong hydride base (like NaH) in a less polar, coordinating solvent (like THF) is a classic choice. The sodium cation coordinates with the N2 lone pair and potentially a C3 substituent, sterically hindering the N2 position and directing the electrophile to N1.[1][2]
-
Kinetic Control (Favors N2): Often results from conditions where the most rapidly formed product is locked in. Mitsunobu conditions, for example, show a strong preference for N2 alkylation.[1] Additionally, bulky substituents at the C7 position can sterically block the N1 position, favoring N2 attack even under typically N1-selective conditions.[5]
Troubleshooting Workflow for N-Alkylation Regioselectivity
Caption: Troubleshooting workflow for controlling N1 vs. N2 alkylation.
Comparative Data for N-Alkylation of Methyl 1H-indazole-3-carboxylate
| Entry | Base (equiv.) | Solvent | Alkylating Agent | Temp (°C) | Time (h) | N1:N2 Ratio | Yield (%) | Reference |
| 1 | Cs₂CO₃ (1.5) | DMF | n-Pentyl Bromide | 20 | 18 | 65 : 35 | 85 | [1] |
| 2 | K₂CO₃ (1.5) | DMF | n-Pentyl Bromide | 20 | 18 | 55 : 45 | 83 | [1] |
| 3 | NaH (1.1) | THF | n-Pentyl Bromide | 20 | 18 | >99 : 1 | 94 | [1] |
| 4 | PPh₃, DIAD | THF | n-Pentyl Alcohol | 20 | 18 | 29 : 71 | 78 | [1] |
Protocol 1: Highly Selective N1-Alkylation (Thermodynamic Control) [1][4]
-
Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in anhydrous tetrahydrofuran (THF), add the 1H-indazole (1.0 equiv) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS indicates complete consumption of the starting material).
-
Workup: Carefully quench the reaction by the slow addition of water or saturated NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Question 2: My Cadogan-Sundberg cyclization to form the indazole ring is low-yielding and produces N-oxide byproducts. How can I improve this?
Answer: The Cadogan-Sundberg reaction is a powerful reductive cyclization, typically of an o-nitrobenzaldehyde imine, to form a 2H-indazole.[6] The classic reducing agent is a trivalent phosphorus compound like tri-n-butylphosphine (PBu₃) or triethyl phosphite (P(OEt)₃). Low yields and byproduct formation often stem from an incomplete reduction cascade or side reactions of reactive intermediates.
Mechanistic Insight:
The reaction proceeds via deoxygenation of the nitro group. It is generally believed to form a transient nitrene species which then attacks the imine nitrogen. However, incomplete deoxygenation can lead to the isolation of stable intermediates like 2H-indazole N-oxides.[7][8] The reaction temperature and efficiency of the reducing agent are critical parameters to control. A one-pot procedure where the initial imine formation is immediately followed by reductive cyclization is often most efficient as it avoids the isolation of potentially unstable intermediates.[6]
Cadogan-Sundberg Reaction: Desired Pathway vs. Byproduct Formation
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. caribjscitech.com [caribjscitech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 7. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of Indazole Intermediates
Welcome to the technical support center for handling indazole intermediates. As a Senior Application Scientist, I understand that the unique physicochemical properties of heterocyclic compounds like indazoles can present significant challenges during synthesis, purification, and formulation. Indazole and its derivatives are vital scaffolds in modern drug discovery, valued for their diverse biological activities.[1][2] However, their often rigid, planar structure can lead to strong intermolecular interactions and high crystal lattice energy, resulting in poor solubility in a wide range of solvents.[3]
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to these common solubility issues. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed, effective decisions in the lab.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries regarding indazole solubility.
Q1: Why are my indazole intermediates so frequently insoluble, even in common organic solvents? A1: The poor solubility of indazoles is typically rooted in their molecular structure. These bicyclic systems are aromatic and planar, which promotes efficient crystal packing and strong π-π stacking interactions. This leads to high lattice energy that the solvent must overcome. Additionally, the presence of the N-H group in 1H-indazoles allows for strong intermolecular hydrogen bonding in the solid state, further increasing the energy required for dissolution.
Q2: What is the very first step I should take when a new indazole intermediate won't dissolve for a reaction or analysis? A2: A systematic, small-scale solvent screening is the most efficient first step. Before committing a large amount of material, test the solubility of a few milligrams of your compound in a panel of common laboratory solvents (0.5-1.0 mL). This should cover a range of polarities and functionalities. Start with common solvents like ethyl acetate, acetone, acetonitrile, isopropanol, and toluene. This initial screen will provide a qualitative understanding of your compound's behavior and guide your choice for a larger-scale process.[4][5]
Q3: I need to prepare a high-concentration stock solution of my indazole compound for a biological assay. What is the standard recommended solvent? A3: Dimethyl sulfoxide (DMSO) is the industry-standard starting point for preparing high-concentration stock solutions for biological screening.[3] Its high polarity and strong hydrogen bond accepting capability make it an excellent solvent for a wide variety of poorly soluble compounds. Prepare a 10-20 mM stock in DMSO, then perform serial dilutions into your aqueous assay buffer. Critical Note: Always check for precipitation upon dilution into the aqueous buffer, as the compound may crash out when the solvent environment changes drastically. This is a common source of experimental artifacts.
In-Depth Troubleshooting Guide
This section uses a problem-and-solution format to address specific experimental challenges, providing detailed protocols and the scientific rationale behind them.
Problem 1: My indazole intermediate precipitated unexpectedly from the reaction mixture during cooling or aqueous workup.
This is a classic sign that your compound's concentration has surpassed its solubility limit due to a change in temperature or solvent composition.[6] The goal is to control the crystallization process, not to have it control you.
Causality Analysis:
-
Thermal Shock: Rapid cooling of a saturated solution creates a state of high supersaturation, often leading to rapid, uncontrolled precipitation or "oiling out" rather than controlled crystallization. Most solids become more soluble as temperature increases.[7]
-
Solvent Polarity Shift: During an aqueous workup, adding water or brine dramatically increases the polarity of the organic solvent system. If your indazole intermediate is hydrophobic, its solubility will plummet, causing it to crash out.
-
pH Fluctuation: Indazole is an amphoteric molecule, meaning it can act as both a weak acid (the N-H proton) and a weak base (the pyrazole ring nitrogen).[8] Its pKa values are approximately 13.86 for the N-H proton and 1.04 for the protonated cation.[8][9] Drastic pH changes during workup (e.g., adding an acidic or basic solution) will change the ionization state of the molecule, which can dramatically alter its aqueous solubility.[10][11]
A co-solvent is a secondary, miscible solvent added in a smaller quantity to the primary solvent to enhance solute solubility.[12][13] This is a powerful technique for both reaction and purification steps.
Mechanism of Action: Co-solvents like DMSO, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) work by altering the overall properties of the solvent system. They can reduce the polarity of a highly polar solvent (like water) or disrupt the solvent's hydrogen-bonding network, making it more energetically favorable for the solute to dissolve.[14][15]
Experimental Protocol: Screening for an Effective Co-solvent
-
Place a small, known amount (e.g., 10 mg) of your dry indazole intermediate into several vials.
-
To each vial, add a measured volume (e.g., 0.5 mL) of your primary reaction or crystallization solvent (e.g., Toluene, Isopropanol).
-
Stir the slurries at a constant temperature (e.g., 20 °C).
-
To each vial, add a different co-solvent (e.g., DMSO, NMP, THF) dropwise (e.g., 10 µL increments) until dissolution is achieved.
-
Record the volume of co-solvent required. The most effective co-solvent is the one that achieves dissolution with the smallest volume.
-
Scale this solvent ratio for your main experiment. A good starting point is often a 5-10% v/v of the co-solvent.
Leveraging the ionizable nature of your indazole intermediate can be a highly effective strategy. By adjusting the pH, you can convert the neutral, poorly soluble molecule into a more soluble salt form.[14][16]
Mechanism of Action:
-
In Acidic Conditions (pH < 1): The basic nitrogen of the pyrazole ring will be protonated, forming a cationic indazolium salt, which is typically much more soluble in water.
-
In Basic Conditions (pH > 14): The acidic N-H proton can be removed by a strong base to form an anionic indazolate salt, which also exhibits higher aqueous solubility.
Experimental Protocol: Determining a pH-Solubility Profile
-
Prepare a series of buffered aqueous solutions across a relevant pH range (e.g., pH 2, 4, 7, 9, 11).
-
Add an excess of your indazole intermediate to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the samples through a 0.45 µm syringe filter to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility (mg/mL or mM) versus pH. This profile will reveal the optimal pH for keeping your compound in solution during an aqueous workup.
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant (20°C) | Common Uses & Notes |
| Water | 10.2 | 100 | 80.1 | Used in workups and recrystallization for polar compounds.[4] |
| DMSO | 7.2 | 189 | 46.7 | Excellent for stock solutions; powerful polar aprotic solvent.[3][14] |
| Methanol | 5.1 | 65 | 32.7 | Polar protic solvent, often used in mixed-solvent recrystallizations.[17] |
| Acetonitrile | 5.8 | 82 | 37.5 | Polar aprotic solvent, common for reactions and HPLC. |
| Isopropanol (IPA) | 3.9 | 82 | 19.9 | Medium polarity, good for crystallizations. |
| Acetone | 5.1 | 56 | 20.7 | Useful polar aprotic solvent, often paired with hexanes.[4] |
| Ethyl Acetate | 4.4 | 77 | 6.0 | Common extraction and chromatography solvent. |
| Dichloromethane | 3.1 | 40 | 9.1 | Non-polar solvent for extractions; use with caution. |
| Toluene | 2.4 | 111 | 2.4 | Non-polar aromatic solvent, useful for reactions. |
| Heptane/Hexanes | 0.1 | 98 / 69 | 1.9 / 1.9 | Very non-polar, often used as an anti-solvent. |
| Data compiled from various sources for illustrative purposes. |
Problem 2: My final indazole compound has extremely poor aqueous solubility, preventing formulation and bioavailability studies.
This is a critical hurdle in drug development, often characteristic of BCS Class II and IV compounds where solubility is the rate-limiting step for absorption.[13][16] The solution often involves creating a different solid form of the active pharmaceutical ingredient (API).
For ionizable APIs, salt formation is the most common and effective strategy to improve aqueous solubility and dissolution rate.[16][18][19] Approximately 50% of all marketed drugs are administered as salts.[16][18]
Mechanism of Action: The process involves reacting the ionizable indazole intermediate with an acidic or basic counterion. This creates an ionic bond, forming a salt. The salt has fundamentally different physicochemical properties than the neutral "freebase" or "free acid" form. Salts typically have lower crystal lattice energies and are more hydrophilic, leading to a dramatic increase in aqueous solubility.
Workflow: Selecting and Screening for a Viable Salt
-
pKa Determination: First, experimentally determine the pKa of your indazole intermediate. This is the most critical piece of data.
-
Strategy Selection (The Rule of 3): A common rule of thumb is to compare the pKa of your API with the pKa of the counterion. A pKa difference (ΔpKa) of at least 3 units is generally required to ensure a stable salt is formed through proton transfer, rather than a less stable co-crystal.
-
If your indazole is basic (pKa > 5): Screen acidic counterions (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, maleic acid).
-
If your indazole is acidic (pKa < 3): Screen basic counterions (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine).
-
-
Experimental Salt Screen:
-
Dissolve your indazole intermediate in a suitable solvent (e.g., acetone, isopropanol).
-
In separate vials, add stoichiometric amounts (e.g., 1.0 equivalent) of different counterion solutions.
-
Stir the mixtures and observe for precipitation. If no solid forms, consider cooling, adding an anti-solvent (like heptane), or allowing slow evaporation to induce crystallization.
-
Isolate any resulting solids by filtration.
-
Characterize the Solids: This is essential. Use techniques like XRPD (X-ray Powder Diffraction) to confirm a new crystalline form has been made, DSC (Differential Scanning Calorimetry) to determine the melting point, and TGA (Thermogravimetric Analysis) to check for solvates.
-
Measure Solubility: Perform the equilibrium solubility test (described in Problem 1, Solution B) on the most promising salt forms to quantify the improvement.
-
| Parameter | Hypothetical Indazole Freebase | Hypothetical Indazole HCl Salt |
| Form | Crystalline Solid | Crystalline Solid |
| Aqueous Solubility (pH 7) | 0.005 mg/mL | 15.2 mg/mL |
| Melting Point | 210 °C | 185 °C (with decomposition) |
| Dissolution Rate | Slow | Rapid |
| This table illustrates the dramatic solubility improvement often seen with salt formation. |
Visualized Workflows and Logic
To aid in experimental design, the following diagrams outline key decision-making processes for troubleshooting solubility.
Caption: A workflow for addressing unexpected precipitation during a reaction.
Caption: A decision tree for selecting an appropriate solubility enhancement strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Indazole - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ajdhs.com [ajdhs.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 18. pharmasalmanac.com [pharmasalmanac.com]
- 19. agnopharma.com [agnopharma.com]
Validation & Comparative
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Indazole Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The Strategic Role of Fluorine in Indazole Inhibitor Design
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent enzyme inhibitors, particularly in the realm of protein kinases.[] A common strategy to optimize the pharmacological properties of these inhibitors is the selective incorporation of fluorine atoms.[2] This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated indazole inhibitors, offering insights into the profound impact of this small but powerful atom on key drug-like properties. By examining experimental data and the underlying mechanistic principles, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design of next-generation indazole-based therapeutics.
Fluorine's unique properties—high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond—allow it to exert significant influence on a molecule's physicochemical and pharmacological profile.[3] Strategic fluorination can lead to:
-
Enhanced Binding Affinity: The introduction of fluorine can alter the electronic distribution within the inhibitor, potentially leading to more favorable interactions with the target protein's active site.[4]
-
Improved Metabolic Stability: The high strength of the C-F bond makes it less susceptible to metabolic cleavage by cytochrome P450 enzymes, often resulting in a longer in vivo half-life.[5]
-
Modulated Physicochemical Properties: Fluorination can impact a molecule's lipophilicity (logP), aqueous solubility, and acid dissociation constant (pKa), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]
This guide will delve into specific case studies to illustrate these effects, provide detailed experimental protocols for their evaluation, and present visualizations of relevant signaling pathways and workflows.
Case Study 1: Enhancing Potency and Bioavailability of Rho-Kinase (ROCK) Inhibitors
Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is a validated target for cardiovascular diseases.[8] A comparative study of indazole-based ROCK1 inhibitors revealed a dramatic enhancement in potency and oral bioavailability upon fluorination.
One study highlighted two isomeric fluoro-indazole derivatives, one with fluorine at the C4 position and the other at the C6 position of the indazole ring.[4] The 4-fluoroindazole (Compound 1 ) exhibited low potency with an IC50 of 2500 nM. In stark contrast, the 6-fluoroindazole (Compound 2 ) demonstrated a significant increase in ROCK1 inhibitory potency with an IC50 value of 14 nM.[4] Furthermore, this positional isomer also showed a remarkable improvement in oral bioavailability, reaching 61%.[4][5]
Data Presentation: ROCK1 Inhibitors
| Compound | Structure | Fluorine Position | ROCK1 IC50 (nM) | Oral Bioavailability (%) |
| 1 | 4-fluoroindazole derivative | C4 | 2500 | Not Reported |
| 2 | 6-fluoroindazole derivative | C6 | 14 | 61 |
Table 1: A comparison of the inhibitory potency and oral bioavailability of two fluorinated indazole-based ROCK1 inhibitors. The data illustrates the profound impact of the fluorine atom's position on the indazole ring.[4][5]
The enhanced potency of the 6-fluoroindazole derivative can be attributed to favorable interactions within the ATP-binding pocket of ROCK1. The electronegative fluorine atom can participate in hydrogen bonds or other non-covalent interactions with amino acid residues in the kinase hinge region, leading to a more stable drug-target complex. The improved oral bioavailability is likely a consequence of increased metabolic stability conferred by the strong C-F bond, reducing first-pass metabolism in the liver.
ROCK Signaling Pathway
The ROCK signaling pathway is a critical regulator of cellular contraction, motility, and morphology. Its dysregulation is implicated in various pathologies, including hypertension and cancer metastasis.
Caption: The RhoA/ROCK signaling pathway, a key regulator of cytoskeletal dynamics.
Case Study 2: Improving Potency of Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a critical role in cell proliferation, differentiation, and migration.[9] Aberrant FGFR signaling is a known driver in various cancers, making it an attractive therapeutic target. Structure-activity relationship (SAR) studies on a series of indazole-based FGFR1 inhibitors demonstrated a significant improvement in potency with the introduction of a fluorine atom.
In one study, the addition of a fluorine atom to the phenyl ring of an indazole derivative (Compound 4 ) resulted in a notable increase in inhibitory activity against FGFR1, with an IC50 of 5.5 nM, compared to its non-fluorinated counterpart (Compound 3 ) which had an IC50 of 15 nM.[9]
Data Presentation: FGFR1 Inhibitors
| Compound | Structure | R | FGFR1 IC50 (nM) |
| 3 | Indazole derivative | H | 15 |
| 4 | Indazole derivative | F | 5.5 |
Table 2: Comparison of FGFR1 inhibitory activity of a non-fluorinated versus a fluorinated indazole derivative. The data highlights the positive impact of fluorination on potency.[9]
The enhanced potency of the fluorinated derivative is likely due to the fluorine atom's ability to modulate the electronic properties of the phenyl ring, leading to stronger interactions with the FGFR1 active site. This can involve direct hydrogen bonding or dipole-dipole interactions with key amino acid residues.
FGFR Signaling Pathway
The FGFR signaling pathway is a complex network that, upon activation by fibroblast growth factors (FGFs), triggers downstream cascades like the RAS-MAPK and PI3K-AKT pathways, ultimately promoting cell growth and survival.
Caption: The FGFR signaling pathway, a key driver of cell proliferation and survival.
Experimental Protocols: A Framework for Comparative Evaluation
To ensure the scientific integrity and reproducibility of a comparative analysis, robust and well-defined experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to evaluate the performance of fluorinated and non-fluorinated indazole inhibitors.
Experimental Workflow
A systematic approach is crucial for a head-to-head comparison of inhibitor analogs. The following workflow outlines the key experimental stages.
Caption: A streamlined workflow for the comparative evaluation of indazole inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of an inhibitor to block the activity of a target kinase by measuring the amount of ATP consumed or ADP produced.
Causality Behind Experimental Choices:
-
Luminescence-based detection: This method offers high sensitivity, a wide dynamic range, and is amenable to high-throughput screening.
-
Staurosporine as a positive control: Staurosporine is a well-characterized, potent, but non-selective kinase inhibitor, making it a reliable positive control to validate the assay's performance.[10]
-
DMSO as a solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of organic compounds, making it the standard solvent for preparing stock solutions of small molecule inhibitors.
Materials:
-
Target kinase (e.g., ROCK1 or FGFR1)
-
Kinase substrate (specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (fluorinated and non-fluorinated indazoles)
-
Positive control (e.g., Staurosporine)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound and the positive control in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the target kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate and ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.[10]
-
Human Liver Microsome (HLM) Stability Assay
This assay assesses the metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.
Causality Behind Experimental Choices:
-
NADPH as a cofactor: Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for the activity of cytochrome P450 enzymes.[11]
-
Quenching with cold acetonitrile: Acetonitrile is a protein precipitant that effectively stops the enzymatic reaction. Using it cold further aids in halting the reaction quickly.
-
LC-MS/MS analysis: Liquid chromatography-tandem mass spectrometry provides high sensitivity and selectivity for quantifying the parent compound in a complex biological matrix.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compounds
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (cold)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation:
-
Prepare a working solution of HLMs in phosphate buffer.
-
Prepare a working solution of the test compound in phosphate buffer.
-
-
Reaction Initiation:
-
In a 96-well plate, combine the HLM solution and the test compound solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well of a separate 96-well plate containing cold acetonitrile and the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[12]
-
Aqueous Solubility Assay (Kinetic Solubility)
This assay provides a rapid assessment of a compound's solubility in an aqueous buffer, which is a critical parameter for oral absorption.
Causality Behind Experimental Choices:
-
Kinetic vs. Thermodynamic Solubility: For early-stage drug discovery, kinetic solubility provides a high-throughput method to rank compounds, while the more time-consuming thermodynamic solubility is typically reserved for later-stage lead optimization.[13]
-
DMSO stock solution: As with other assays, starting from a concentrated DMSO stock is a practical way to introduce the compound into the aqueous buffer.
-
Turbidimetric detection: Measuring the turbidity or light scattering of the solution is a straightforward way to detect the formation of a precipitate when the compound's solubility limit is exceeded.
Materials:
-
Test compounds
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Clear 96-well plates
-
Plate reader with turbidimetric or nephelometric detection capabilities
Procedure:
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in a 96-well plate.
-
Addition to Aqueous Buffer: Add a small volume of each DMSO dilution to a corresponding well of a 96-well plate containing PBS. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm).
-
-
Data Analysis: The kinetic solubility is typically reported as the highest concentration at which no significant precipitation is observed.[14]
Conclusion: The Judicious Application of Fluorine in Indazole Inhibitor Design
The strategic incorporation of fluorine is a powerful and well-established strategy in modern medicinal chemistry for optimizing the properties of drug candidates. As demonstrated through the case studies of ROCK and FGFR inhibitors, the introduction of fluorine into the indazole scaffold can lead to significant improvements in biological potency and pharmacokinetic parameters such as oral bioavailability.[4][5][9]
However, the effects of fluorination are highly context-dependent, relying on the specific position of the fluorine atom(s) and the overall molecular architecture of the inhibitor. Therefore, a systematic and comparative evaluation of fluorinated and non-fluorinated analogs is paramount. The experimental protocols detailed in this guide provide a robust framework for conducting such analyses, enabling researchers to make data-driven decisions in the pursuit of novel indazole-based therapeutics with enhanced efficacy and safety profiles. The continued exploration of fluorination strategies, guided by a deep understanding of structure-activity relationships, will undoubtedly continue to yield promising new clinical candidates.
References
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]
- 7. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | Signaling by FGFR1 [reactome.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
A Senior Application Scientist's Guide to Assessing the Purity of Synthetic 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical compounds, the rigorous assessment of purity is a cornerstone of safe and effective drug development. This guide provides an in-depth, comparative analysis of analytical methodologies for determining the purity of synthetic 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid (FMICA), a heterocyclic compound of interest in medicinal chemistry. We will move beyond a simple listing of techniques to explain the rationale behind method selection, enabling you to build a robust, self-validating quality control strategy.
The Synthetic Landscape and Potential Impurities
The purity of a synthesized active pharmaceutical ingredient (API) is intrinsically linked to its synthetic route. A common pathway to FMICA involves the methylation of 5-fluoro-1H-indazole-3-carboxylic acid. This seemingly straightforward step introduces a primary challenge: the potential for regioisomeric impurity formation. Indazoles possess two reactive nitrogen atoms (N1 and N2), and alkylation can occur at either position. While the N1-substituted product, our target molecule, is often the thermodynamically favored isomer, the kinetically favored N2-substituted isomer can form as a significant impurity.[1][2]
Therefore, a comprehensive purity assessment must be able to separate and quantify the following potential impurities:
-
Process-Related Impurities:
-
Starting Material: Unreacted 5-fluoro-1H-indazole-3-carboxylic acid.
-
Isomeric Impurity: 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid.
-
Byproducts: Arising from side reactions or degradation.
-
-
Residual Solvents: Organic solvents used during synthesis and crystallization must be identified and quantified to ensure they are below acceptable safety limits.
-
Elemental Impurities: Heavy metals and other elemental impurities, which can be introduced from reagents, catalysts, or manufacturing equipment, must be assessed according to regulatory guidelines such as ICH Q3D and USP <232>.[3][4][5][6][7][8][9]
The following diagram illustrates the logical flow of a comprehensive purity assessment for FMICA.
Caption: A logical workflow for the comprehensive purity assessment of synthetic this compound.
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is essential for a thorough purity evaluation. No single technique can provide a complete picture. Below, we compare the most critical methods, outlining their strengths and the specific information they provide.
Chromatographic Methods: The Power of Separation
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment in the pharmaceutical industry due to its high resolution and sensitivity. For FMICA, a reversed-phase HPLC (RP-HPLC) method is the logical choice, effectively separating the polar carboxylic acid from its less polar impurities.
Comparison of HPLC and UPLC:
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC) | Rationale for FMICA Analysis |
| Particle Size | 3-5 µm | <2 µm | UPLC offers higher resolution and faster run times, which is advantageous for separating the closely related N1 and N2 isomers. |
| Operating Pressure | Lower | Higher | UPLC requires specialized equipment capable of handling higher backpressures. |
| Solvent Consumption | Higher | Lower | UPLC is a more environmentally friendly and cost-effective option for routine analysis. |
| Sensitivity | Good | Excellent | The sharper peaks in UPLC lead to increased sensitivity, crucial for detecting trace impurities. |
Experimental Protocol: RP-UPLC Method for FMICA Purity
This protocol provides a starting point for method development and validation.
-
Instrumentation: UPLC system with a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column with a particle size of 1.8 µm (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-1 min: 95% A
-
1-5 min: Gradient to 5% A
-
5-6 min: Hold at 5% A
-
6-6.1 min: Gradient back to 95% A
-
6.1-7 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the FMICA sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
Rationale for Method Parameters:
-
C18 Column: Provides excellent hydrophobic retention for the separation of the aromatic indazole core and its impurities.
-
Formic Acid: An ion-pairing agent that improves peak shape for the carboxylic acid and ensures compatibility with mass spectrometry (LC-MS) if further characterization is needed.
-
Gradient Elution: Necessary to elute both the polar starting material and the less polar methylated products and byproducts within a reasonable timeframe while achieving good resolution.
Spectroscopic Methods: Unambiguous Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation and the definitive identification of impurities. For FMICA, both ¹H and ¹³C NMR are essential.
Experimental Protocol: ¹H NMR for Isomer Identification
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), as it will solubilize the carboxylic acid and provide a clean spectral window.
-
Sample Preparation: Dissolve approximately 5-10 mg of the FMICA sample in 0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
Expected Chemical Shifts and Isomer Differentiation:
The chemical shift of the N-methyl group is a key diagnostic for differentiating the N1 and N2 isomers. The N1-methyl group in the desired product will have a distinct chemical shift compared to the N2-methyl group in the isomeric impurity. Furthermore, the coupling patterns of the aromatic protons will differ between the two isomers, providing confirmatory evidence.
Quantitative NMR (qNMR): An Alternative to Chromatographic Quantification
For an orthogonal method of purity determination, qNMR can be employed. This technique allows for the direct quantification of the main component and impurities against a certified internal standard without the need for reference standards of the impurities themselves.
Mass Spectrometry (MS): Molecular Weight Verification
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of LC with the mass-analyzing capabilities of MS. This is invaluable for confirming the molecular weights of the main peak and any observed impurities, aiding in their identification.
Other Essential Purity Assessments
Gas Chromatography (GC) for Residual Solvents:
GC with a flame ionization detector (FID) or mass spectrometer (MS) is the standard method for the analysis of residual solvents. A headspace sampling technique is typically employed.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: Headspace Gas Chromatograph with a Mass Spectrometer.
-
Column: A suitable capillary column for solvent analysis (e.g., DB-624).
-
Sample Preparation: Accurately weigh a sample of FMICA into a headspace vial and dissolve in a suitable high-boiling point solvent like dimethyl sulfoxide (DMSO).
-
Headspace Conditions: Optimize incubation temperature and time to ensure complete volatilization of the residual solvents.
-
GC-MS Parameters: Develop a temperature gradient program to separate the expected residual solvents. The MS can be operated in scan mode to identify unknown solvents or in selected ion monitoring (SIM) mode for enhanced sensitivity of known solvents.
Elemental Impurity Analysis:
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique for quantifying trace elemental impurities according to ICH Q3D and USP <232> guidelines.[3][4][10][11] This analysis is typically performed by specialized laboratories with validated methods.
Data Presentation for Comparative Analysis
The following tables summarize the expected outcomes from the described analytical techniques, providing a clear comparison of their roles in the purity assessment of FMICA.
Table 1: Comparison of Chromatographic and Spectroscopic Techniques
| Technique | Primary Purpose | Information Provided | Key Advantages for FMICA Analysis |
| RP-UPLC (UV) | Quantification of main component and impurities | Purity percentage, retention times of impurities | High resolution for separating N1/N2 isomers and other process-related impurities. |
| ¹H NMR | Structural elucidation and impurity identification | Chemical shifts, coupling constants, identification of isomers | Unambiguous identification of the N1 and N2 methylated isomers. |
| qNMR | Absolute quantification | Purity by mass without the need for impurity standards | An orthogonal method to HPLC for purity assignment. |
| LC-MS | Molecular weight confirmation | Mass-to-charge ratio of parent and impurity ions | Confirms the identity of impurities detected by UPLC. |
Table 2: Comprehensive Purity Profile of a Synthetic Batch of FMICA
| Analytical Test | Method | Specification | Example Result |
| Assay | RP-UPLC | ≥ 99.0% | 99.5% |
| Isomeric Impurity | RP-UPLC | ≤ 0.15% | 0.10% |
| Unreacted Starting Material | RP-UPLC | ≤ 0.10% | 0.05% |
| Any Other Individual Impurity | RP-UPLC | ≤ 0.10% | < 0.05% |
| Total Impurities | RP-UPLC | ≤ 1.0% | 0.25% |
| Residual Solvents | Headspace GC-MS | As per ICH Q3C | Meets Specification |
| Elemental Impurities | ICP-MS | As per ICH Q3D | Meets Specification |
| Identity | ¹H NMR | Conforms to structure | Conforms |
Conclusion: A Self-Validating Approach to Purity Assessment
The purity of this compound cannot be assured by a single analytical method. A scientifically sound and defensible purity assessment relies on the synergy of orthogonal techniques. High-resolution chromatography provides the quantitative backbone, while spectroscopic methods offer definitive structural confirmation of the target molecule and its impurities. The inclusion of tests for residual solvents and elemental impurities completes the comprehensive purity profile required for progression in drug development. By understanding the rationale behind each experimental choice, researchers can confidently design and execute a self-validating system for quality control.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usp.org [usp.org]
- 4. usp.org [usp.org]
- 5. filab.fr [filab.fr]
- 6. Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance | Lucideon [lucideon.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. alfachemic.com [alfachemic.com]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. jordilabs.com [jordilabs.com]
- 11. fishersci.co.uk [fishersci.co.uk]
Introduction: The Critical Role of Intermediate Selection in Synthetic Cannabinoid Synthesis
An In-Depth Guide to the Comparative Efficacy of Intermediates for Naphthoylindole-Type Synthetic Cannabinoid Synthesis
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Synthetic Cannabinoid Receptor Agonists (SCRAs), particularly the naphthoylindole class exemplified by compounds like JWH-018, represent a significant area of study in pharmacology and medicinal chemistry.[1][2] Originally developed as research tools to explore the endocannabinoid system, their synthesis has become a focal point for both legitimate research and forensic analysis.[3][4] The efficacy of any synthetic route is fundamentally dictated by the choice of intermediates and the sequence of their reaction. This decision profoundly impacts not only the final yield and purity but also the scalability, cost-effectiveness, and safety of the entire process.
This guide provides an in-depth comparison of the two primary synthetic pathways for producing 1-pentyl-3-(1-naphthoyl)indole (JWH-018), a archetypal naphthoylindole.[5] By examining the strategic selection of key intermediates, we will dissect the causal factors that influence synthetic outcomes. The objective is to equip researchers with the foundational knowledge to make informed decisions in their experimental design, balancing efficiency with safety and analytical rigor.
Core Synthetic Challenge: A Tale of Two Pathways
The synthesis of JWH-018 from its basic precursors—indole, 1-bromopentane, and 1-naphthoyl chloride—can be approached from two opposing strategies, each pivoting on the order of the two key chemical transformations: N-alkylation and Friedel-Crafts acylation. The choice of which reaction to perform first determines the primary intermediate and fundamentally alters the reaction dynamics, purification challenges, and overall efficiency.
-
Pathway A: Acylation-First, Alkylation-Second. This route involves the Friedel-Crafts acylation of the indole core at the C3 position, followed by the N-alkylation of the resulting ketone intermediate.
-
Pathway B: Alkylation-First, Acylation-Second. This route prioritizes the N-alkylation of indole to produce a stable N-alkylindole intermediate, which is then subjected to Friedel-Crafts acylation.
While both pathways utilize the same set of precursors, the strategic inversion of these steps presents distinct advantages and disadvantages. The following sections will provide a detailed comparison, supported by experimental data and protocols, to elucidate the superior efficacy of one pathway over the other in a research and development setting.
Comparative Analysis of Synthetic Pathways
The efficacy of a synthetic pathway is a multidimensional metric encompassing yield, purity, operational simplicity, and safety. The following table provides a quantitative comparison of the two primary routes to JWH-018.
| Performance Criterion | Pathway A: Acylation-First | Pathway B: Alkylation-First | Rationale & Causality |
| Primary Intermediate | 3-(1-Naphthoyl)indole | 1-Pentylindole | Pathway A's intermediate is a solid that can be difficult to purify due to variable yields in the first step. Pathway B's intermediate is a liquid, often purified by distillation, leading to a higher purity starting material for the subsequent step. |
| Typical Yield (Step 1) | 85–95%[6][7] | >95% (Typical for Indole N-Alkylation)[8][9] | The Friedel-Crafts acylation of unsubstituted indole can produce side products, making the yield variable.[10] Direct N-alkylation of indole is a highly efficient and well-established reaction. |
| Typical Yield (Step 2) | 75–80%[6] | ~90% (Estimated for Acylation on Activated Ring) | The electron-donating nature of the N-pentyl group in the 1-pentylindole intermediate activates the indole ring, facilitating a more efficient Friedel-Crafts acylation compared to the acylation of the less activated 3-(1-naphthoyl)indole intermediate. |
| Overall Estimated Yield | ~64–76% | ~85–90% | The higher efficiency of each individual step in Pathway B contributes to a significantly better overall yield. |
| Purification Difficulty | Moderate to High | Low to Moderate | The primary intermediate in Pathway A, 3-(1-naphthoyl)indole, can be challenging to purify, impacting the final product's purity.[10] Pathway B's intermediates are generally cleaner. |
| Safety Considerations | Requires handling of corrosive 1-naphthoyl chloride in the initial step.[11][12] | Confines the use of the hazardous acylating agent to the final step with a more stable intermediate. | Both pathways require handling 1-naphthoyl chloride. However, Pathway B allows for the creation of a stable, less hazardous N-alkylindole intermediate first, streamlining the workflow. |
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the two competing synthetic pathways.
Experimental Protocols & Safety Mandates
The following protocols are provided for illustrative purposes and must be performed by qualified personnel in a properly equipped chemical laboratory, adhering to all institutional and governmental safety regulations.
Safety Directive: Handling 1-Naphthoyl Chloride
1-Naphthoyl chloride (CAS: 879-18-5) is a corrosive substance that causes severe skin burns and serious eye damage.[11][13] It is also a lachrymator and is moisture-sensitive.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[12][14] All manipulations should be conducted within a certified chemical fume hood.[14]
-
Handling: Use only in a well-ventilated area.[12] Keep the container tightly closed and store in a cool, dry place away from incompatible substances like water, alcohols, and strong bases.[14]
-
Emergency: Emergency eyewash stations and safety showers must be immediately accessible.[11] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13]
Protocol for Pathway B, Step 1: Synthesis of 1-Pentylindole (Intermediate)
This protocol is adapted from established methods for the N-alkylation of indoles.[8]
-
Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add anhydrous dimethylformamide (DMF). Add indole (1.0 eq).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Stir the mixture at 0 °C for 30 minutes. Cessation of hydrogen gas evolution indicates the formation of the indole anion.
-
Alkylation: Slowly add 1-bromopentane (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford 1-pentylindole as a clear oil. Expected Yield: >95% .
Protocol for Pathway B, Step 2: Synthesis of JWH-018
This protocol details the Friedel-Crafts acylation of the 1-pentylindole intermediate.[10]
-
Preparation: In a dry, nitrogen-flushed flask, dissolve 1-pentylindole (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add a Lewis acid catalyst, such as ethylaluminum dichloride (1.0 M solution, 1.1 eq), to the stirred solution.[6][15]
-
Acylation: In a separate flask, dissolve 1-naphthoyl chloride (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12 hours.[15] Monitor for completion using TLC.
-
Workup: Carefully quench the reaction by pouring it into a mixture of ice and water.[15] Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield JWH-018 as an off-white powder.[16]
Analytical Validation: A Trust-but-Verify System
The identity and purity of all intermediates and the final product must be rigorously confirmed. This is a non-negotiable step for ensuring the validity of any subsequent biological or pharmacological data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra should be unambiguous and match reference data for the target compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the compound and confirm its molecular weight. For forensic purposes, the fragmentation pattern provides a crucial fingerprint for identification.[17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative analysis to determine the precise purity of the final compound, typically using a reference standard.
Conclusion
When comparing the efficacy of intermediates for the synthesis of naphthoylindoles like JWH-018, the "Alkylation-First, Acylation-Second" pathway (Pathway B) is demonstrably superior. Its reliance on the high-yielding and easily purified 1-pentylindole intermediate translates to a more efficient, reliable, and scalable synthetic route with a higher overall yield. This strategic choice minimizes the purification challenges inherent in the "Acylation-First" approach and provides a more robust foundation for the critical final acylation step. For researchers aiming to produce high-purity synthetic cannabinoids for analytical, pharmacological, or drug development purposes, prioritizing the synthesis of the N-alkylindole intermediate is the most logical and experimentally validated strategy.
References
- 1. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 2. unodc.org [unodc.org]
- 3. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Pentyl-3-Phenylacetylindoles and JWH-018 Share In Vivo Cannabinoid Profiles in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JWH-018 - Wikipedia [en.wikipedia.org]
- 6. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(1-Naphthoyl)indole synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 10. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synquestlabs.com [synquestlabs.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Indazoles
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Analytical Challenges of Fluorinated Indazoles
The introduction of fluorine into pharmacologically active molecules, such as the indazole scaffold, has become a cornerstone of modern drug design. Fluorination can dramatically enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. However, these same physicochemical alterations present unique challenges for analytical chemists tasked with developing and validating robust methods for their quantification and purity assessment.
This guide provides an in-depth comparison of the two most prevalent analytical techniques for small molecules—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—in the context of fluorinated indazole analysis. As a senior application scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the methodological choices, ensuring that the described methods are not only compliant with regulatory expectations but are also scientifically sound and self-validating. We will delve into the nuances of method development, the rigors of validation according to the International Council for Harmonisation (ICH) guidelines[1][2][3][4], and the critical importance of forced degradation studies in establishing stability-indicating methods.
The Dichotomy of Analysis: HPLC vs. GC-MS for Fluorinated Indazoles
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte.[5][6][7][8] HPLC is generally preferred for non-volatile and thermally labile compounds, while GC is ideal for volatile and thermally stable molecules.[5][6][7][8] Fluorinated indazoles, depending on their specific substitution patterns, can fall into either category, making a careful evaluation of both techniques essential.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is a highly versatile and widely used technique for the analysis of pharmaceutical compounds.[5][8] For fluorinated indazoles, reversed-phase HPLC (RP-HPLC) is the most common approach.
The success of an HPLC method hinges on the judicious selection of the stationary phase, mobile phase, and detector.
-
Stationary Phase Selection: While standard C8 and C18 columns can be effective, the unique electronic properties of fluorinated compounds often necessitate specialized stationary phases. Fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, can offer alternative selectivity for halogenated aromatic compounds due to dipole-dipole, π-π, and ion-exchange interactions, which are often absent or weaker on traditional alkyl phases.[9] This can be particularly advantageous in resolving the parent drug from structurally similar impurities or degradation products.
-
Mobile Phase Optimization: A typical mobile phase for RP-HPLC consists of an aqueous component (often with a buffer to control pH) and an organic modifier (e.g., acetonitrile or methanol). The choice of organic modifier and the gradient elution profile are critical for achieving optimal separation. For fluorinated indazoles, which can be relatively non-polar, a higher proportion of organic modifier may be required. The use of a fluorinated eluent, such as trifluoroethanol, has also been shown to improve the separation of fluorinated compounds on standard reversed-phase columns.[10]
-
Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly employed for the detection of indazole derivatives, as the aromatic ring system provides strong chromophores. For enhanced sensitivity and specificity, especially at low concentrations, a fluorescence detector can be utilized if the molecule possesses native fluorescence or can be derivatized with a fluorescent tag.[11][12]
Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[1][4] The following validation parameters, as stipulated by ICH guidelines, must be thoroughly assessed.[1][2][4]
Table 1: HPLC Method Validation Summary for a Representative Fluorinated Indazole
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from blank, placebo, and known impurities at the analyte's retention time. Peak purity index > 0.999. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | 0.9995 |
| Range | 80% to 120% of the test concentration | 80 - 120 µg/mL |
| Accuracy | 98.0% to 102.0% recovery | 99.5% - 101.2% |
| Precision | ||
| - Repeatability (n=6) | RSD ≤ 2.0% | 0.8% |
| - Intermediate Precision | RSD ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.15 µg/mL |
| Robustness | RSD ≤ 2.0% for minor changes in method parameters | Pass |
Experimental Protocol: Validation of an HPLC Method for a Fluorinated Indazole
1. Specificity:
- Inject a blank (mobile phase), a placebo solution, and a solution of the fluorinated indazole spiked with known impurities and degradation products.
- Rationale: This experiment demonstrates that the method can unequivocally assess the analyte in the presence of other components.
2. Linearity:
- Prepare a series of at least five standard solutions of the fluorinated indazole covering the expected concentration range (e.g., 50% to 150% of the target concentration).
- Inject each solution in triplicate.
- Plot the peak area versus concentration and perform a linear regression analysis.
- Rationale: This establishes the direct proportionality between the analyte concentration and the instrumental response.
3. Accuracy:
- Prepare placebo samples spiked with the fluorinated indazole at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
- Prepare each concentration level in triplicate.
- Analyze the samples and calculate the percentage recovery.
- Rationale: This demonstrates the closeness of the measured value to the true value.
4. Precision:
- Repeatability: Analyze six independent preparations of the fluorinated indazole at 100% of the target concentration on the same day, with the same analyst and instrument.
- Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
- Calculate the Relative Standard Deviation (RSD) for each set of measurements.
- Rationale: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
- Determine the LOD and LOQ based on the signal-to-noise ratio of a series of dilute solutions of the fluorinated indazole.
- Rationale: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
6. Robustness:
- Intentionally make small variations to the method parameters (e.g., ±2% change in mobile phase composition, ±5°C change in column temperature, ±0.1 unit change in mobile phase pH).
- Analyze the fluorinated indazole standard under each of the modified conditions.
- Evaluate the impact on the results (e.g., retention time, peak area, tailing factor).
- Rationale: This demonstrates the reliability of the method with respect to deliberate variations in method parameters.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes
For fluorinated indazoles that are sufficiently volatile and thermally stable, GC-MS offers excellent separation efficiency and the definitive identification capabilities of mass spectrometry.[13]
-
Column Selection: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for the analysis of a broad range of organic compounds.[14] The choice of column length, internal diameter, and film thickness will influence the separation efficiency and analysis time.
-
Inlet and Temperature Programming: The inlet temperature must be high enough to ensure complete vaporization of the sample without causing thermal degradation. A programmed temperature ramp for the oven is typically used to achieve a good separation of analytes with a range of boiling points.
-
Mass Spectrometric Detection: The mass spectrometer provides both qualitative and quantitative information. In full-scan mode, it generates a mass spectrum that can be used for structural elucidation and confirmation of identity. In selected ion monitoring (SIM) mode, the instrument only monitors a few characteristic ions, which significantly enhances sensitivity and is ideal for quantitative analysis.[15]
The validation of a GC-MS method follows the same principles as HPLC validation, with some specific considerations for the technique.
Table 2: GC-MS Method Validation Summary for a Representative Fluorinated Indazole
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interfering peaks at the retention time and m/z of the analyte. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | 0.998 |
| Range | 50% to 150% of the test concentration | 5 - 150 ng/mL |
| Accuracy | 95.0% to 105.0% recovery | 97.8% - 103.5% |
| Precision | ||
| - Repeatability (n=6) | RSD ≤ 5.0% | 2.5% |
| - Intermediate Precision | RSD ≤ 5.0% | 3.8% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 1.5 ng/mL |
| Robustness | RSD ≤ 5.0% for minor changes in method parameters | Pass |
Experimental Protocol: Validation of a GC-MS Method for a Fluorinated Indazole
The experimental protocols for a GC-MS validation study are analogous to those for HPLC, with adjustments for the sample preparation (typically dilution in a volatile organic solvent) and the instrumental analysis. The principles of demonstrating specificity, linearity, accuracy, precision, LOD, LOQ, and robustness remain the same.
Forced Degradation Studies: Unveiling the Stability Profile
Forced degradation studies are a critical component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[16][17][18][19][20] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[17][18][19]
The Rationale Behind Stress Testing
The goal of forced degradation is to generate degradation products to a level of 5-20%.[19] This allows for the demonstration of specificity of the analytical method, ensuring that the degradation products do not interfere with the quantification of the active pharmaceutical ingredient (API).[20]
Workflow for Forced Degradation and Analysis
Caption: Workflow for forced degradation studies of fluorinated indazoles.
The Role of NMR in Structural Elucidation
While HPLC and GC-MS are excellent for separating and detecting degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for their definitive structural characterization.[21][22][23][24][25] ¹H, ¹³C, and particularly ¹⁹F NMR can provide unambiguous information about the molecular structure of the degradants, which is crucial for understanding the degradation pathways and for the safety assessment of the drug product.[21][22][23][24][25]
Conclusion: A Scientifically-Grounded Approach to Validation
The validation of analytical methods for fluorinated indazoles demands a deep understanding of both the regulatory landscape and the specific chemical properties of these molecules. A successful validation is not a mere checklist exercise but a scientifically driven process that demonstrates the method's fitness for its intended purpose. By carefully considering the principles of chromatography and spectroscopy, and by rigorously evaluating the method's performance against the established validation parameters, researchers can ensure the generation of reliable and defensible analytical data. This, in turn, is fundamental to the successful development of safe and effective medicines.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. database.ich.org [database.ich.org]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mn.uio.no [mn.uio.no]
- 13. benchchem.com [benchchem.com]
- 14. ijpsr.com [ijpsr.com]
- 15. Blogs | Restek [discover.restek.com]
- 16. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 17. acdlabs.com [acdlabs.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 21. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic Acid for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid. As researchers, scientists, and drug development professionals, it is imperative to manage chemical waste with the utmost care to ensure personal safety and environmental protection. This document is structured to provide a clear, step-by-step protocol, grounded in established safety standards and practices.
Part 1: Hazard Identification and Risk Assessment
Based on analogous compounds, this compound should be presumed to have the following hazards:
-
Acute Oral Toxicity: May be harmful if swallowed.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Due to the presence of a carbon-fluorine bond, considerations for the disposal of fluorinated organic compounds are also relevant.
Part 2: Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect against splashes and airborne particles that could cause serious eye irritation.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation.[2][3][4] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound as a powder or if there is a risk of aerosolization. | To prevent respiratory tract irritation.[2] |
Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] Ensure that an eyewash station and safety shower are readily accessible.[3]
Part 3: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled container for disposal.[5]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be treated as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Part 4: Step-by-Step Disposal Protocol
The disposal of this compound must adhere to hazardous waste regulations. Do not dispose of this chemical down the drain or in regular trash.[6]
Step 1: Waste Collection and Segregation
-
Primary Container: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, chemically compatible, and leak-proof container.[1] The container must be kept tightly closed except when adding waste.[1][3]
-
Segregation: Do not mix this waste with incompatible materials. Based on related compounds, avoid strong oxidizing agents, strong bases, and amines.[2]
Step 2: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."[1]
-
Indicate the approximate quantity of waste.
-
Include the date when the waste was first added to the container.
Step 3: Storage
-
Store the labeled hazardous waste container in a designated and secure satellite accumulation area.
-
The storage area should be well-ventilated and away from general laboratory traffic.
-
Utilize secondary containment to prevent spills.[1]
Step 4: Disposal Request
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Follow your institution's specific procedures for waste manifest and pickup requests.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
A Strategic Guide to Handling 5-Fluoro-1-methyl-1H-indazole-3-carboxylic Acid: Ensuring Laboratory Safety and Procedural Integrity
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid, a fluorinated indazole derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to handle this compound with the utmost confidence and care.
Hazard Assessment and Risk Mitigation
Anticipated Hazards:
-
Acute Toxicity (Oral): Analogous compounds are harmful if swallowed[1][2].
-
Skin Irritation: Expected to cause skin irritation[1][2][3].
-
Serious Eye Irritation: Expected to cause serious eye irritation[1][2][3].
-
Respiratory Irritation: May cause respiratory irritation, particularly as a powder[1][2].
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to create a reliable barrier between the researcher and the chemical[4][5].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Body | Flame-resistant laboratory coat | Provides a primary barrier against splashes and spills. A flame-resistant coat is recommended as a general laboratory best practice[5]. |
| Hands | Disposable nitrile gloves (double-gloving recommended) | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a prudent measure when handling potent or poorly characterized compounds[5][6]. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately upon contamination. |
| Eyes/Face | Chemical safety goggles and a face shield | Safety goggles provide essential protection against splashes and airborne particles. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a higher risk of splashing[5][6][7]. |
| Respiratory | NIOSH-approved respirator (e.g., N95) | A respirator is crucial when handling the powdered form of the compound to prevent inhalation of fine particles. The specific type of respirator should be determined by a formal risk assessment. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow is essential to ensure that all safety measures are consistently applied. The following diagram illustrates the key stages of handling this compound, from preparation to disposal.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. maxonchemicals.it.com [maxonchemicals.it.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | CA [sdsmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
